1,2-Dibromo-2-methylpropane
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,2-dibromo-2-methylpropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8Br2/c1-4(2,6)3-5/h3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDTXSEXYPROZSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CBr)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8Br2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60862262 | |
| Record name | Propane, 1,2-dibromo-2-methyl- | |
| Source | EPA DSSTox | |
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Molecular Weight |
215.91 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
594-34-3 | |
| Record name | 2-Bromoisobutyl bromide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=594-34-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 1,2-DIBROMO-2-METHYLPROPANE | |
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| Record name | Propane, 1,2-dibromo-2-methyl- | |
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| Record name | Propane, 1,2-dibromo-2-methyl- | |
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| Record name | 1,2-dibromo-2-methylpropane | |
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| Record name | 1,2-DIBROMO-2-METHYLPROPANE | |
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| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JQ3DRB3J8L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
1,2-Dibromo-2-methylpropane molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of 1,2-Dibromo-2-methylpropane, along with a detailed experimental protocol for its synthesis. This document is intended to serve as a valuable resource for professionals in the fields of chemical research and drug development.
Core Compound Information
This compound, also known as isobutylene (B52900) bromide, is a halogenated hydrocarbon.[1] It serves as a versatile reagent in organic synthesis, particularly in reactions involving nucleophilic substitution and as a starting material for the creation of more complex molecules.[2]
Chemical and Physical Properties
The fundamental properties of this compound are summarized in the table below, providing a quick reference for experimental planning and safety considerations.
| Property | Value |
| Molecular Formula | C₄H₈Br₂[2][3][4][5][6] |
| Molecular Weight | 215.91 g/mol [2][3][4][7][8] |
| CAS Number | 594-34-3[1][2][3] |
| Appearance | Clear, colorless liquid[8] |
| Density | 1.75 g/mL at 25 °C[7][8] |
| Boiling Point | 148-150 °C at 763 mmHg[7][8] |
| Melting Point | 10.5 °C[8] |
| Refractive Index | 1.5093 at 20 °C[7] |
| Vapor Pressure | 15 mmHg at 20 °C[7][8] |
| Vapor Density | 7.5 (vs air)[7][8] |
Synthesis of this compound
The primary method for the synthesis of this compound is through the electrophilic addition of bromine (Br₂) to isobutylene ((CH₃)₂C=CH₂). This reaction proceeds via a bromonium ion intermediate, followed by nucleophilic attack by the bromide ion.
Experimental Workflow: Synthesis via Bromination
The following diagram illustrates the general workflow for the synthesis of this compound from isobutylene and bromine.
Caption: Workflow for the synthesis of this compound.
Detailed Experimental Protocol
The following protocol is a representative procedure for the synthesis of this compound.
Materials:
-
Isobutylene
-
Liquid Bromine
-
Dichloromethane (B109758) (or other inert solvent)
-
5% aqueous Sodium Thiosulfate solution
-
Saturated aqueous Sodium Chloride solution (Brine)
-
Anhydrous Magnesium Sulfate
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve isobutylene in dichloromethane and cool the solution to 0-5 °C in an ice bath.
-
Addition of Bromine: Slowly add a solution of liquid bromine in dichloromethane to the stirred isobutylene solution via the dropping funnel. Maintain the reaction temperature below 10 °C throughout the addition. The disappearance of the red-brown color of bromine indicates the progress of the reaction.
-
Quenching: Once the addition is complete and the reaction mixture is stirred for an additional 30 minutes, quench any unreacted bromine by adding 5% aqueous sodium thiosulfate solution until the color disappears.
-
Work-up: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with water and then with brine.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and remove the solvent from the filtrate by rotary evaporation. The crude product can be further purified by vacuum distillation to yield pure this compound.
Logical Relationship in Synthesis
The synthesis of this compound is a classic example of an electrophilic addition reaction to an alkene. The logical progression of this reaction mechanism is a key concept in organic chemistry.
Caption: Logical steps in the electrophilic addition of bromine to isobutylene.
References
- 1. Propane, 1,2-dibromo-2-methyl- [webbook.nist.gov]
- 2. guidechem.com [guidechem.com]
- 3. 1,2-二溴-2-甲基丙烷 98% | Sigma-Aldrich [sigmaaldrich.com]
- 4. quora.com [quora.com]
- 5. 1-Bromo-2-methylpropane synthesis - chemicalbook [chemicalbook.com]
- 6. This compound CAS#: 594-34-3 [m.chemicalbook.com]
- 7. rsc.org [rsc.org]
- 8. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]
Synthesis of 1,2-Dibromo-2-methylpropane from Isobutylene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis of 1,2-dibromo-2-methylpropane from isobutylene (B52900) (2-methylpropene). The document details the underlying reaction mechanism, experimental protocols, and relevant quantitative data to support research and development in the chemical and pharmaceutical sciences.
Introduction
The addition of bromine to alkenes is a fundamental reaction in organic chemistry, yielding vicinal dibromides. The synthesis of this compound from isobutylene is a classic example of electrophilic addition. This compound serves as a valuable intermediate in various organic syntheses, including the introduction of a tertiary butyl group and the formation of other functionalized derivatives. Understanding the nuances of this reaction is crucial for chemists in diverse fields, from academic research to industrial drug development.
Reaction Mechanism
The reaction between isobutylene and bromine proceeds via an electrophilic addition mechanism. The electron-rich double bond of the isobutylene molecule attacks the bromine molecule, which becomes polarized as it approaches the alkene. This leads to the formation of a cyclic bromonium ion intermediate. The bromide ion, formed in the initial step, then acts as a nucleophile and attacks one of the carbon atoms of the cyclic intermediate from the side opposite to the bromonium ion bridge. This "anti-addition" results in the formation of this compound.
Caption: Reaction pathway for the synthesis of this compound.
Experimental Protocol
Materials:
-
Isobutylene (2-methylpropene)
-
Bromine
-
An inert solvent (e.g., dichloromethane, carbon tetrachloride, or glacial acetic acid)
-
Sodium bicarbonate solution (5%)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a fume hood, dissolve isobutylene in a suitable inert solvent in a round-bottom flask equipped with a magnetic stir bar and a dropping funnel. Cool the flask in an ice bath.
-
Addition of Bromine: Slowly add a solution of bromine in the same solvent to the stirred isobutylene solution from the dropping funnel. The characteristic reddish-brown color of bromine should disappear as it reacts with the alkene. The addition should be controlled to maintain a low reaction temperature.
-
Reaction Completion: Continue stirring the reaction mixture in the ice bath for a specified period after the addition is complete to ensure the reaction goes to completion.
-
Work-up:
-
Transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer with a 5% sodium bicarbonate solution to neutralize any unreacted bromine and hydrobromic acid.
-
Wash the organic layer with water.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent.
-
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by distillation to obtain pure this compound.
Caption: Experimental workflow for the synthesis and purification.
Data Presentation
The following tables summarize key quantitative data for the starting material, reagent, and the final product.
Table 1: Physical and Chemical Properties
| Compound | Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Refractive Index |
| Isobutylene | C₄H₈ | 56.11 | -6.9 | 0.5879 (at -10°C) | N/A |
| Bromine | Br₂ | 159.81 | 58.8 | 3.1028 (at 25°C) | 1.6579 |
| This compound | C₄H₈Br₂ | 215.92 | 148-150 | 1.750 (at 25°C) | 1.5093 (at 20°C) |
Table 2: Reaction Parameters (Representative)
| Parameter | Value |
| Reactant Ratio (Isobutylene:Bromine) | 1:1 |
| Solvent | Dichloromethane or Carbon Tetrachloride |
| Reaction Temperature | 0 - 5 °C |
| Reaction Time | 1 - 2 hours |
| Typical Yield | High (often >90%) |
Safety Precautions
This synthesis involves hazardous materials and should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Isobutylene: is a flammable gas. Handle with care and avoid ignition sources.
-
Bromine: is highly corrosive, toxic, and causes severe burns. Handle with extreme caution, using gloves, safety goggles, and a lab coat. Work in a fume hood is mandatory.
-
This compound: is harmful if swallowed, inhaled, or in contact with skin. It is a suspected carcinogen. Avoid exposure and handle with appropriate PPE.
-
Solvents: Dichloromethane and carbon tetrachloride are hazardous and should be handled in a fume hood.
Always consult the Safety Data Sheet (SDS) for each chemical before starting any experimental work.
Characterization
The identity and purity of the synthesized this compound can be confirmed using various spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show two singlets. One for the two equivalent protons of the -CH₂Br group and another for the six equivalent protons of the two -CH₃ groups.
-
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic C-H stretching and bending vibrations for the alkyl groups and a C-Br stretching vibration.
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns, including the isotopic pattern for two bromine atoms.
Conclusion
The synthesis of this compound from isobutylene is a straightforward and high-yielding electrophilic addition reaction. By following a carefully designed experimental protocol and adhering to strict safety precautions, this important chemical intermediate can be efficiently prepared in a laboratory setting. The detailed information provided in this guide serves as a valuable resource for researchers and professionals engaged in organic synthesis and drug development.
An In-depth Technical Guide to the Bromination of 2-Methylpropene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the two primary mechanisms governing the bromination of 2-methylpropene: electrophilic addition and radical substitution. The reaction conditions dictate the mechanistic pathway, leading to distinct isomeric products. This document details these mechanisms, presents relevant quantitative data, and provides standardized experimental protocols for the synthesis of the respective products.
Electrophilic Addition of Bromine to 2-Methylpropene
Under typical laboratory conditions, in the absence of radical initiators, 2-methylpropene reacts with molecular bromine (Br₂) via an electrophilic addition mechanism. This reaction proceeds through a cyclic bromonium ion intermediate to yield the vicinal dihalide, 1,2-dibromo-2-methylpropane.
Mechanism of Electrophilic Addition
The reaction is initiated by the interaction of the electron-rich π-bond of the 2-methylpropene with the bromine molecule. The π electrons act as a nucleophile, attacking one of the bromine atoms and displacing a bromide ion. This results in the formation of a three-membered ring intermediate known as a bromonium ion.[1][2] The positive charge is located on the bromine atom, which is bonded to both carbons of the original double bond.[3]
In the second step, the bromide ion (Br⁻), acting as a nucleophile, attacks one of the carbons of the bromonium ion from the side opposite the bromine bridge.[3] This backside attack is analogous to an Sₙ2 reaction and results in the opening of the three-membered ring. The attack occurs at the more substituted carbon atom due to its greater ability to stabilize a partial positive charge in the transition state. This regioselectivity leads to the formation of this compound as the major product.[3]
Quantitative Data
While specific kinetic data for the bromination of 2-methylpropene is not extensively detailed in readily accessible literature, the general kinetics for the electrophilic addition of bromine to alkenes have been studied. The rate law can be complex and dependent on the reaction conditions, particularly the solvent. In non-polar solvents, the rate law is often found to be second-order in bromine, suggesting the involvement of a second bromine molecule in the rate-determining step to assist in polarizing the Br-Br bond and stabilizing the departing bromide ion.
| Parameter | Value / Observation | Source(s) |
| Reaction Type | Electrophilic Addition | [3] |
| Major Product | This compound | [4] |
| General Rate Law | Rate = k[Alkene][Br₂]² (in non-polar solvents) | N/A |
| Stereochemistry | Anti-addition | [5] |
Table 1: Summary of Electrophilic Bromination of 2-Methylpropene.
Product Characterization Data: this compound
| Data Type | Observation | Source(s) |
| Molecular Formula | C₄H₈Br₂ | [6] |
| Molecular Weight | 215.91 g/mol | [6] |
| Appearance | Clear colorless liquid | [N/A] |
| ¹H NMR (CDCl₃) | Peaks corresponding to the -CH₂Br and -C(Br)(CH₃)₂ groups. | [7][8][9] |
| ¹³C NMR | Resonances for the quaternary and primary carbons bonded to bromine, and the methyl carbons. | [N/A] |
| IR Spectrum | C-H stretching (~2850-2980 cm⁻¹), C-H bending (~1370-1470 cm⁻¹), and characteristic C-Br stretching vibrations (~500-750 cm⁻¹). | [10] |
Table 2: Spectroscopic and Physical Data for this compound.
Experimental Protocol: Electrophilic Bromination
This protocol describes a general procedure for the synthesis of this compound.
Materials:
-
2-methylpropene (can be bubbled from a cylinder or generated in situ)
-
Bromine (Br₂)
-
Dichloromethane (B109758) (CH₂Cl₂) or Carbon Tetrachloride (CCl₄), anhydrous
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
Procedure:
-
In a well-ventilated fume hood, dissolve 2-methylpropene (1.0 eq) in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution in an ice bath to 0°C.
-
Prepare a solution of bromine (1.0 eq) in an equal volume of dichloromethane and place it in a dropping funnel.
-
Add the bromine solution dropwise to the stirred alkene solution over 30-60 minutes. Maintain the temperature at 0°C. The characteristic reddish-brown color of bromine should disappear as the reaction proceeds.[4]
-
After the addition is complete, allow the reaction mixture to stir for an additional 30 minutes at 0°C.
-
If a persistent bromine color remains, add a few drops of a saturated sodium thiosulfate (B1220275) solution to quench the excess bromine.
-
Transfer the reaction mixture to a separatory funnel and wash with deionized water and then with a saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous magnesium sulfate (B86663) or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product, this compound.
-
The product can be further purified by vacuum distillation if necessary.
Figure 1: Electrophilic addition pathway for the bromination of 2-methylpropene.
Radical Substitution (Allylic Bromination) of 2-Methylpropene
When 2-methylpropene is treated with N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., UV light, AIBN, or benzoyl peroxide), a free-radical substitution reaction occurs at the allylic position.[11][12] This reaction, known as the Wohl-Ziegler reaction, selectively yields 3-bromo-2-methylpropene (B116875). The key to this selectivity is maintaining a very low concentration of molecular bromine throughout the reaction, which disfavors the competing electrophilic addition pathway.[13][14]
Mechanism of Radical Substitution
The reaction proceeds via a radical chain mechanism involving three distinct stages: initiation, propagation, and termination.
-
Initiation: The reaction is initiated by the homolytic cleavage of the radical initiator or the weak N-Br bond in NBS under heat or light, which generates a small number of bromine radicals (Br•).[13]
-
Propagation: This stage consists of two repeating steps.
-
A bromine radical abstracts a hydrogen atom from one of the methyl groups (the allylic position) of 2-methylpropene. This is the rate-determining step and forms a resonance-stabilized allylic radical and hydrogen bromide (HBr).[13]
-
The HBr produced reacts with NBS to generate a molecule of bromine (Br₂).[12] This step is crucial as it keeps the concentration of both HBr and Br₂ low.
-
The allylic radical then reacts with the newly formed Br₂ molecule to yield the product, 3-bromo-2-methylpropene, and a new bromine radical, which continues the chain reaction.[15]
-
-
Termination: The chain reaction is terminated when any two radical species combine. This can involve the coupling of two bromine radicals, two allylic radicals, or a bromine and an allylic radical.
Quantitative Data
The selectivity for allylic substitution over addition is highly dependent on maintaining a low concentration of Br₂. NBS serves as the reagent of choice because its reaction with HBr provides a slow, steady supply of Br₂.[14]
| Parameter | Value / Observation | Source(s) |
| Reaction Type | Free-Radical Substitution | [16] |
| Major Product | 3-bromo-2-methylpropene | [11] |
| Reagents | N-Bromosuccinimide (NBS), Radical Initiator (light, AIBN) | [11][15] |
| Solvent | Non-polar, e.g., CCl₄ | [12] |
| General Rate Law | Rate = k[Alkene][Br•] (dependent on radical concentration) | N/A |
Table 3: Summary of Radical Bromination of 2-Methylpropene.
Product Characterization Data: 3-bromo-2-methylpropene
| Data Type | Observation | Source(s) |
| Molecular Formula | C₄H₇Br | [6] |
| Molecular Weight | 135.00 g/mol | [6] |
| Appearance | Light yellow liquid | N/A |
| Boiling Point | 94-95 °C | [17][18] |
| ¹H NMR | Characteristic peaks for vinylic protons, allylic protons, and methyl protons. | N/A |
| ¹³C NMR | Resonances for the sp² carbons of the double bond, the allylic carbon, and the methyl carbon. | [N/A] |
| IR Spectrum | C=C stretching (~1650 cm⁻¹), C-H stretching (>3000 cm⁻¹ for sp² C-H), and C-Br stretching vibrations. | [17] |
Table 4: Spectroscopic and Physical Data for 3-bromo-2-methylpropene.
Experimental Protocol: Allylic Bromination
This protocol provides a general method for the synthesis of 3-bromo-2-methylpropene using NBS.
Materials:
-
2-methylpropene
-
N-Bromosuccinimide (NBS), recrystallized
-
Carbon tetrachloride (CCl₄), anhydrous
-
2,2'-Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide
-
Round-bottom flask equipped with a reflux condenser
-
Heating mantle or oil bath
-
Light source (e.g., a sunlamp, if used as initiator)
-
Filtration apparatus
Procedure:
-
In a fume hood, add 2-methylpropene (1.0 eq), recrystallized NBS (1.0 eq), and a catalytic amount of AIBN (0.02 eq) to a round-bottom flask containing anhydrous carbon tetrachloride.
-
Equip the flask with a reflux condenser and a magnetic stir bar.
-
Gently heat the mixture to reflux (approx. 77°C for CCl₄) using a heating mantle. If using photochemical initiation, irradiate the flask with a suitable light source.
-
The reaction progress can be monitored by observing the consumption of the dense NBS, which will be replaced by the less dense succinimide (B58015) byproduct that floats on the surface of CCl₄.
-
Continue refluxing for 2-4 hours or until the reaction is complete (as determined by GC or TLC analysis).
-
Cool the reaction mixture to room temperature, then cool further in an ice bath to precipitate the succinimide byproduct.
-
Filter the mixture to remove the succinimide.
-
Wash the filtrate with water and then with a saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous calcium chloride, filter, and remove the solvent by rotary evaporation.
-
The resulting crude 3-bromo-2-methylpropene can be purified by fractional distillation.
Figure 2: Radical substitution pathway for the allylic bromination of 2-methylpropene.
Comparative Experimental Workflow
The choice of reaction conditions is paramount in selectively synthesizing either this compound or 3-bromo-2-methylpropene. The following diagram illustrates the divergent workflows based on the desired product.
Figure 3: Comparative workflow for the selective bromination of 2-methylpropene.
References
- 1. 1H proton nmr spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 1-bromo-2-methylpropane 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. homework.study.com [homework.study.com]
- 3. gauthmath.com [gauthmath.com]
- 4. gauthmath.com [gauthmath.com]
- 5. Question: Treatment of 2-methylpropene with which of the following react.. [askfilo.com]
- 6. 3-Bromo-2-methyl-1-propene | C4H7Br | CID 357785 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound(594-34-3) 1H NMR spectrum [chemicalbook.com]
- 8. spectrabase.com [spectrabase.com]
- 9. dev.spectrabase.com [dev.spectrabase.com]
- 10. infrared spectrum of 2-bromo-2-methylpropane C4H9Br (CH3)3CBr prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of tert-butyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 11. Predict the products of the following reactions. (c) 2-methylprop... | Study Prep in Pearson+ [pearson.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Allylic Bromination by NBS with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 14. m.youtube.com [m.youtube.com]
- 15. orgosolver.com [orgosolver.com]
- 16. chegg.com [chegg.com]
- 17. scientificlabs.com [scientificlabs.com]
- 18. 3-Bromo-2-methylpropene Methallyl bromide [sigmaaldrich.com]
An In-depth Technical Guide to the Structural Isomers and Stereochemistry of 1,2-Dibromo-2-methylpropane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1,2-dibromo-2-methylpropane and its isomers, focusing on their structural variations, stereochemical properties, and methods of synthesis and characterization. This document is intended to serve as a valuable resource for professionals in organic synthesis, medicinal chemistry, and materials science.
Introduction to Dibrominated Butanes
The molecular formula C₄H₈Br₂ represents a variety of structural isomers, each with unique physical and chemical properties. These compounds are valuable as alkylating agents, intermediates in organic synthesis, and as building blocks for more complex molecules. This compound is one of these isomers, notable for its tertiary alkyl bromide structure. Understanding the full isomeric landscape of C₄H₈Br₂ is crucial for designing synthetic routes and for the development of new chemical entities.
Structural Isomers of C₄H₈Br₂
There are nine constitutional isomers of dibromobutane. These isomers differ in the connectivity of the carbon skeleton and the position of the bromine atoms.
Table 1: Structural Isomers of C₄H₈Br₂
| IUPAC Name | Structure |
| 1,1-Dibromobutane | CH₃CH₂CH₂CHBr₂ |
| 1,2-Dibromobutane | CH₃CH₂CH(Br)CH₂Br |
| 1,3-Dibromobutane | CH₃CH(Br)CH₂CH₂Br |
| 1,4-Dibromobutane | BrCH₂CH₂CH₂CH₂Br |
| 2,2-Dibromobutane | CH₃CH₂C(Br)₂CH₃ |
| 2,3-Dibromobutane | CH₃CH(Br)CH(Br)CH₃ |
| 1,1-Dibromo-2-methylpropane | (CH₃)₂CHCHBr₂ |
| This compound | (CH₃)₂C(Br)CH₂Br |
| 1,3-Dibromo-2-methylpropane | BrCH₂CH(CH₃)CH₂Br |
Stereochemistry
Several of the structural isomers of C₄H₈Br₂ possess chiral centers, leading to the existence of stereoisomers (enantiomers and diastereomers).
-
This compound: This molecule does not have a chiral center and is therefore achiral.
-
1,2-Dibromobutane: The C2 carbon is a chiral center, meaning this molecule exists as a pair of enantiomers (R)-1,2-dibromobutane and (S)-1,2-dibromobutane.
-
1,3-Dibromobutane: The C3 carbon is a chiral center, leading to the existence of (R)-1,3-dibromobutane and (S)-1,3-dibromobutane.
-
2,3-Dibromobutane: This isomer has two chiral centers (C2 and C3). It can exist as a pair of enantiomers ((2R,3R)-2,3-dibromobutane and (2S,3S)-2,3-dibromobutane) and a meso compound ((2R,3S)-2,3-dibromobutane), which is achiral due to an internal plane of symmetry.
The other isomers (1,1-dibromobutane, 1,4-dibromobutane, 2,2-dibromobutane, 1,1-dibromo-2-methylpropane, and 1,3-dibromo-2-methylpropane) are all achiral.
An In-depth Technical Guide on the Solubility of 1,2-Dibromo-2-methylpropane in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 1,2-Dibromo-2-methylpropane in various organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on qualitative solubility assessments, inferred solubility based on the principle of "like dissolves like," and detailed experimental protocols for determining solubility.
Introduction to this compound
This compound, also known as isobutylene (B52900) bromide, is a halogenated organic compound with the chemical formula C₄H₈Br₂. It exists as a colorless liquid at room temperature.[1][2] Understanding its solubility is crucial for its application in organic synthesis, reaction kinetics, and purification processes.
Qualitative Solubility of this compound
While specific quantitative data is scarce, the solubility of this compound can be inferred from its chemical structure and the general principle that "like dissolves like." As a haloalkane, it is expected to be miscible with a wide range of common organic solvents. It is reported to be slightly soluble in water.[2][3][4]
The table below summarizes the expected qualitative solubility of this compound in various organic solvents based on the properties of similar compounds and general chemical principles.
| Solvent Class | Solvent Example | Expected Qualitative Solubility | Rationale |
| Polar Protic | Methanol | Soluble / Miscible | The polarity of the C-Br bonds in this compound allows for dipole-dipole interactions with polar protic solvents. |
| Ethanol | Soluble / Miscible | Similar to methanol, ethanol's polarity and ability to form hydrogen bonds (though less relevant for the solute) contribute to miscibility. | |
| Polar Aprotic | Acetone (B3395972) | Soluble / Miscible | The strong dipole moment of acetone facilitates the dissolution of polar solutes like this compound. |
| Dichloromethane (B109758) | Soluble / Miscible | As a halogenated solvent, dichloromethane shares structural similarities with the solute, promoting miscibility. | |
| Nonpolar | Diethyl Ether | Soluble / Miscible | The nonpolar character of the alkyl portion of this compound contributes to its solubility in nonpolar solvents. |
| Hexane | Soluble / Miscible | Van der Waals forces between the nonpolar solvent and the alkyl groups of the solute are the primary driving force for dissolution. |
Experimental Protocols for Solubility Determination
The following are detailed methodologies for determining the solubility of this compound in organic solvents.
Protocol 1: Visual Miscibility/Solubility Test (Qualitative)
This method provides a rapid qualitative assessment of solubility.
Materials:
-
This compound
-
A selection of organic solvents (e.g., methanol, ethanol, acetone, diethyl ether, dichloromethane, hexane)
-
Small test tubes with caps
-
Graduated pipettes or micropipettes
Procedure:
-
Add 1 mL of the selected organic solvent to a clean, dry test tube.
-
Incrementally add this compound to the solvent, starting with a small drop (approximately 20-50 µL).
-
After each addition, cap the test tube and vortex or shake vigorously for 30 seconds.
-
Visually inspect the solution for any signs of insolubility, such as cloudiness, phase separation, or the presence of undissolved droplets.
-
Continue adding the solute until it no longer dissolves, or until a significant volume has been added, indicating high solubility or miscibility.
-
Record the observations as miscible, soluble, partially soluble, or insoluble.
Protocol 2: Gravimetric Method for Quantitative Solubility Determination
This method determines solubility by measuring the mass of dissolved solute in a saturated solution.
Materials:
-
This compound
-
Selected organic solvent
-
Airtight, temperature-controlled shaker or incubator
-
Analytical balance
-
Glass vials with screw caps
-
Syringe filters (0.22 µm, solvent-compatible)
-
Evaporating dish or pre-weighed vial
Procedure:
-
Add an excess amount of this compound to a known volume (e.g., 5 mL) of the chosen organic solvent in a glass vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a temperature-controlled shaker and agitate at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, allow the vial to stand undisturbed for several hours to let any undissolved solute settle.
-
Carefully withdraw a known volume of the supernatant using a syringe and pass it through a syringe filter to remove any undissolved microparticles.
-
Transfer the filtered saturated solution to a pre-weighed evaporating dish or vial.
-
Evaporate the solvent under a gentle stream of nitrogen or in a fume hood at a controlled temperature.
-
Once the solvent has completely evaporated, weigh the evaporating dish or vial containing the solute residue.
-
Calculate the solubility in g/100 mL or mol/L using the mass of the dissolved solute and the volume of the solvent used.
Protocol 3: UV-Vis Spectrophotometric Method for Quantitative Solubility Determination
This method is suitable if this compound exhibits UV absorbance at a wavelength where the solvent is transparent.
Materials:
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
This compound
-
UV-transparent organic solvent
-
Volumetric flasks and pipettes
-
Analytical balance
-
Syringe filters (0.22 µm, solvent-compatible)
Procedure:
-
Part A: Preparation of a Standard Curve
-
Prepare a stock solution of this compound in the chosen solvent at a known concentration.
-
Perform a serial dilution of the stock solution to create a series of standard solutions with decreasing concentrations.
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) of this compound.
-
Plot a calibration curve of absorbance versus concentration. The plot should be linear and follow the Beer-Lambert law.
-
-
Part B: Determination of Solubility
-
Prepare a saturated solution of this compound in the solvent as described in the gravimetric method (Protocol 2, steps 1-4).
-
Withdraw an aliquot of the clear supernatant and filter it using a syringe filter.
-
Dilute the filtered saturated solution with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.
-
Measure the absorbance of the diluted solution.
-
Use the equation of the calibration curve to determine the concentration of the diluted solution.
-
Calculate the concentration of the original saturated solution by multiplying the result by the dilution factor. This concentration represents the solubility.
-
Visualizations
The following diagrams illustrate the logical workflow for determining the solubility of this compound.
Caption: Workflow for Qualitative Solubility Assessment.
Caption: Workflow for Quantitative Solubility by Gravimetric Method.
Conclusion
References
- 1. This compound 98 594-34-3 [sigmaaldrich.com]
- 2. This compound, 98% 5 g | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.at]
- 3. This compound, 98%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]
- 4. This compound, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
Thermodynamic Properties of 1,2-Dibromo-2-methylpropane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available thermodynamic data for 1,2-Dibromo-2-methylpropane (also known as isobutylene (B52900) bromide). The information is compiled from established chemical databases and relevant scientific literature to support research and development activities requiring precise thermodynamic parameters.
Core Thermodynamic Data
The following tables summarize the key thermodynamic properties for this compound in both the liquid and gaseous phases. All data is presented at the standard state (298.15 K and 1 bar).
Table 1: Standard Enthalpy of Formation and Vaporization
| Property | Value (kJ/mol) | Phase | Reference |
| Standard Enthalpy of Formation (ΔfH°) | -103.8 ± 1.7 | Liquid | Sunner and Wulff, 1974[1] |
| Enthalpy of Vaporization (ΔvapH°) | 44.8 ± 0.8 | Liquid to Gas | Calculated |
| Standard Enthalpy of Formation (ΔfH°) | -59.0 ± 1.9 | Gas | Calculated |
The enthalpy of vaporization at standard conditions has been calculated using the liquid phase enthalpy of formation and the enthalpy of vaporization values at different temperatures. The gas phase standard enthalpy of formation is derived from the liquid phase value and the standard enthalpy of vaporization.
Table 2: Phase Change and Other Properties
| Property | Value | Units | Reference(s) |
| Enthalpy of Vaporization (at 259 K) | 33.3 | kJ/mol | Stephenson and Malanowski, 1987[2] |
| Enthalpy of Vaporization (at 423.2 K) | 36.52 | kJ/mol | Majer and Svoboda, 1985[2] |
Note: Explicit experimental data for the standard molar entropy (S°) and heat capacity (Cp) of this compound were not available in the surveyed literature. For estimation of these parameters, computational methods or group contribution methods are recommended.
Experimental Protocols
While the full experimental texts were not accessible, the primary source for the enthalpy of formation data is the work of Sunner and Wulff (1974). The methodologies employed for determining the thermodynamic properties of halogenated alkanes typically involve the following techniques:
Combustion Calorimetry (for Enthalpy of Formation)
The standard enthalpy of formation of organobromine compounds is often determined using a rotating-bomb calorimeter. A general procedure involves:
-
Sample Preparation: A precise mass of the purified this compound sample is encapsulated in a combustible container.
-
Calorimeter Setup: The bomb is charged with a known amount of water and an auxiliary substance (like a mineral oil) to ensure complete combustion. The bomb is then filled with high-purity oxygen to a specific pressure.
-
Combustion Reaction: The sample is ignited, and the temperature change of the calorimeter system is meticulously recorded. The rotation of the bomb ensures a homogeneous final solution.
-
Analysis of Products: The final contents of the bomb are analyzed to determine the extent of the reaction and to correct for any side reactions. For organobromine compounds, this includes titration to determine the amount of hydrobromic acid and any free bromine formed.
-
Calculation: The heat of combustion is calculated from the temperature rise and the energy equivalent of the calorimeter. The standard enthalpy of formation is then derived using Hess's Law, incorporating the standard enthalpies of formation of the combustion products (CO₂, H₂O, and HBr).
Vaporization Calorimetry (for Enthalpy of Vaporization)
The enthalpy of vaporization can be determined by various methods, including:
-
Direct Calorimetric Measurement: A known amount of the substance is vaporized within a calorimeter, and the heat required for this phase change is measured directly.
-
Vapor Pressure Measurements: The vapor pressure of the liquid is measured at different temperatures. The Clausius-Clapeyron equation is then used to calculate the enthalpy of vaporization. The data from Stephenson and Malanowski (1987) and Majer and Svoboda (1985) are likely based on such measurements.[2]
Computational Approaches
In the absence of extensive experimental data, computational chemistry provides a powerful tool for predicting the thermodynamic properties of molecules like this compound.
Ab Initio and Density Functional Theory (DFT) Calculations
High-level ab initio methods (like coupled-cluster theory) and DFT are commonly used to calculate thermodynamic properties. A typical workflow involves:
-
Geometry Optimization: The three-dimensional structure of the this compound molecule is optimized to find its lowest energy conformation.
-
Frequency Analysis: Vibrational frequencies are calculated from the optimized geometry. These frequencies are used to determine the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy and entropy.
-
Single-Point Energy Calculation: A high-accuracy single-point energy calculation is performed on the optimized geometry.
-
Calculation of Thermodynamic Properties: The standard enthalpy of formation can be calculated using atomization or isodesmic reaction schemes. The standard entropy and heat capacity are calculated using statistical mechanics based on the vibrational, rotational, and translational partition functions.
While no specific computational studies were found for this compound, research on similar small brominated hydrocarbons indicates that accurate predictions can be achieved with modern computational methods.[1]
Logical Workflow for Thermodynamic Data Determination
The following diagram illustrates the relationship between experimental and computational methods for determining the thermodynamic properties of a compound like this compound.
References
In-Depth Technical Guide: 1,2-Dibromo-2-methylpropane Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety data and handling precautions for 1,2-Dibromo-2-methylpropane (CAS No. 594-34-3). The information is intended to support safe laboratory practices and risk assessment for professionals in research and development.
Section 1: Chemical and Physical Properties
This section summarizes the key physical and chemical properties of this compound. These values are essential for understanding its behavior under various laboratory conditions.
| Property | Value |
| Molecular Formula | C₄H₈Br₂ |
| Molecular Weight | 215.91 g/mol [1] |
| Appearance | Colorless liquid[2] |
| Boiling Point | 148-150 °C at 763 mmHg[1] |
| Density | 1.75 g/mL at 25 °C[1] |
| Vapor Pressure | 15 mmHg at 20 °C[1] |
| Vapor Density | 7.5 (vs air)[1] |
| Flash Point | > 110 °C (> 230 °F) - closed cup[2] |
| Solubility | Slightly soluble in water[2] |
| Refractive Index | n20/D 1.5093 (lit.)[1] |
Section 2: Hazard Identification and Toxicological Data
This compound is classified as a hazardous chemical with multiple routes of exposure leading to adverse health effects. It is crucial to understand these hazards to implement appropriate safety measures.
| Hazard Classification | Description |
| Acute Toxicity (Oral) | Category 4 - Harmful if swallowed.[2][3] |
| Acute Toxicity (Dermal) | Category 4 - Harmful in contact with skin.[2][3] |
| Acute Toxicity (Inhalation) | Category 4 - Harmful if inhaled.[2][3] |
| Skin Corrosion/Irritation | Category 2 - Causes skin irritation.[2][3] |
| Serious Eye Damage/Irritation | Category 2 - Causes serious eye irritation.[2][3] |
| Carcinogenicity | Category 2 - Suspected of causing cancer.[2][3] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 - May cause respiratory irritation.[2][3] |
Quantitative Toxicological Data:
-
2-Bromo-2-methylpropane (CAS 507-19-7): LD50 Intraperitoneal - Rat - 1,250 mg/kg; LD50 Intraperitoneal - Mouse - 4,400 mg/kg[5]
-
1-Bromo-2-methylpropane (CAS 78-77-3): LD50 Intraperitoneal - mouse - 1,660 mg/kg[6]
It is important to note that these values are for related but different chemical entities and should be used with caution for risk assessment of this compound.
Section 3: Experimental Protocols for Safe Handling and Disposal
Adherence to strict experimental protocols is paramount when working with this compound due to its hazardous nature.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against exposure.
References
- 1. 1,2-ジブロモ-2-メチルプロパン 98% | Sigma-Aldrich [sigmaaldrich.com]
- 2. fishersci.com [fishersci.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. 5.4.1.1 Incidental Spill Cleanup Procedures | Environment, Health and Safety [ehs.cornell.edu]
- 5. 2-Bromo-2-methylpropane - Safety Data Sheet [chemicalbook.com]
- 6. dept.harpercollege.edu [dept.harpercollege.edu]
Methodological & Application
Application Notes and Protocols for the Use of 1,2-Dibromo-2-methylpropane in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of 1,2-dibromo-2-methylpropane, a versatile building block in organic synthesis. Its unique structural features, possessing both a primary and a tertiary bromide, allow for selective reactions and the introduction of the isobutylene (B52900) moiety into a variety of molecular scaffolds. This reagent is particularly valuable in the synthesis of amines, alkenes, and organometallic intermediates, which are crucial in the development of pharmaceuticals and other fine chemicals.
Gabriel Synthesis of Primary Amines
This compound can be employed in a modified Gabriel synthesis to produce 2-bromo-2-methylpropan-1-amine, a useful intermediate for further functionalization. The primary bromide selectively reacts with potassium phthalimide (B116566), leaving the sterically hindered tertiary bromide intact for subsequent transformations.
Data Presentation: Reaction Parameters for the Synthesis of N-(2-bromo-2-methylpropyl)phthalimide
| Parameter | Value/Condition | Reference |
| Reactants | ||
| This compound | 1.1 eq | [1] |
| Potassium Phthalimide | 1.0 eq | [1] |
| Solvent | Anhydrous N,N-Dimethylformamide (DMF) | [1] |
| Temperature | 80-90 °C | [1] |
| Reaction Time | 12-18 hours | [1] |
| Atmosphere | Inert (Nitrogen or Argon) | [1] |
| Reported Yield (analogous reaction) | 69-79% | [2][3] |
Note: While a specific yield for the reaction with this compound was not found in the reviewed literature, the analogous reaction with 1,2-dibromoethane (B42909) to form N-(2-bromoethyl)phthalimide reports yields in the range of 69-79%.[2][3]
Experimental Protocol: Synthesis of 2-Bromo-2-methylpropan-1-amine Hydrobromide
Step 1: Synthesis of N-(2-bromo-2-methylpropyl)phthalimide [1]
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere, dissolve potassium phthalimide (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).
-
To the stirred solution, add this compound (1.1 eq).
-
Heat the reaction mixture to 80-90 °C and maintain stirring for 12-18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and pour it into ice water.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with water and dry to yield crude N-(2-bromo-2-methylpropyl)phthalimide.
-
The crude product can be purified by recrystallization from a suitable solvent such as ethanol/water.
Step 2: Synthesis of 2-Bromo-2-methylpropan-1-amine Hydrobromide (Ing-Manske Procedure) [1]
-
Suspend the purified N-(2-bromo-2-methylpropyl)phthalimide (1.0 eq) in ethanol.
-
Add hydrazine (B178648) monohydrate (1.5 eq) to the suspension.
-
Heat the mixture to reflux for 4-6 hours, during which a precipitate of phthalhydrazide (B32825) will form.
-
After cooling to room temperature, acidify the mixture with concentrated HCl to precipitate any unreacted hydrazine.
-
Filter the mixture to remove the phthalhydrazide and any hydrazine hydrochloride.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in water and extract with an organic solvent (e.g., diethyl ether) to remove any non-basic impurities.
-
Basify the aqueous layer with a strong base (e.g., NaOH) and extract the free amine into an organic solvent.
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 2-bromo-2-methylpropan-1-amine.
-
Dissolve the crude amine in a minimal amount of diethyl ether and cool in an ice bath.
-
Add a solution of hydrobromic acid in acetic acid or ethereal HBr dropwise with stirring until precipitation is complete.
-
Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to afford 2-bromo-2-methylpropan-1-amine hydrobromide.
Signaling Pathway Diagram: Gabriel Synthesis
Caption: Gabriel synthesis of 2-bromo-2-methylpropan-1-amine.
Dehydrobromination to Form Alkenes
This compound can undergo elimination reactions to yield unsaturated products. Treatment with a strong, sterically hindered base is expected to favor the formation of 2-bromo-3-methyl-1-butene through an E2 mechanism. Further elimination is also possible under forcing conditions.
Data Presentation: Adapted Reaction Parameters for Dehydrobromination
| Parameter | Value/Condition | Reference (Adapted from) |
| Reactants | ||
| This compound | 1.0 eq | [4] |
| Potassium tert-butoxide | >1.0 eq | [4] |
| Solvent | tert-Butanol | [4] |
| Temperature | Reflux | [4] |
| Reaction Time | Not specified | |
| Expected Major Product | 2-bromo-3-methyl-1-butene |
Note: This protocol is adapted from the dehydrobromination of 2-bromo-2-methylpropane. The use of a slight excess of base is recommended to drive the reaction to completion.
Experimental Protocol: Adapted Protocol for the Dehydrobromination of this compound
-
In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous tert-butanol.
-
Add potassium tert-butoxide (>1.0 eq) to the solution.
-
Heat the reaction mixture to reflux and monitor the progress by gas chromatography (GC) or TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by carefully adding water.
-
Extract the product with a suitable organic solvent (e.g., pentane (B18724) or diethyl ether).
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and carefully remove the solvent by distillation.
-
The crude product can be purified by fractional distillation.
Logical Relationship Diagram: Dehydrobromination (E2 Mechanism)
Caption: E2 mechanism for the dehydrobromination of this compound.
Formation of Grignard Reagents
The reaction of this compound with magnesium metal presents an interesting case for the formation of a Grignard reagent. Due to the different reactivity of the primary and tertiary bromides, selective formation of a mono-Grignard reagent at the primary position is conceivable, although the potential for intramolecular reactions or the formation of a di-Grignard reagent exists. The use of an initiator such as 1,2-dibromoethane is often necessary to activate the magnesium surface.[5]
Experimental Workflow: General Procedure for Grignard Reagent Formation
Note: A detailed protocol for the Grignard reaction of this compound was not found. The following is a general workflow adapted from standard Grignard reagent preparation.
Caption: General workflow for the preparation of a Grignard reagent.
Potential Application in Heterocyclic Synthesis: Synthesis of Thiazole (B1198619) Derivatives
Vicinal dibromides are known precursors for the synthesis of various heterocyclic compounds. One potential application of this compound is in the Hantzsch thiazole synthesis, where it could react with a thiourea (B124793) to form a 2-amino-4,4-dimethyl-4,5-dihydrothiazole derivative. This class of compounds is of interest in medicinal chemistry due to their diverse biological activities.[6]
Logical Relationship Diagram: Proposed Thiazole Synthesis
Caption: Proposed synthesis of a thiazole derivative.
Conclusion
This compound is a valuable and versatile reagent in organic synthesis, offering pathways to key intermediates such as primary amines and functionalized alkenes. Its potential in forming Grignard reagents and participating in the synthesis of heterocyclic systems further broadens its utility in the construction of complex molecules for pharmaceutical and materials science applications. The protocols and data presented herein provide a foundation for researchers to explore the synthetic potential of this important building block.
References
Application Notes and Protocols: 1,2-Dibromo-2-methylpropane as a Precursor for Neopentyl Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
The neopentyl group, a sterically hindered moiety with the systematic name 2,2-dimethylpropyl, is of significant interest in medicinal chemistry and materials science.[1] Its bulky nature can confer improved metabolic stability to drug candidates by shielding susceptible functional groups from enzymatic degradation. Furthermore, the neopentyl group can influence a molecule's lipophilicity and conformational preferences, making it a valuable component in the design of novel therapeutics and advanced materials. While various synthetic routes to neopentyl-containing compounds exist, this document outlines a plausible multi-step pathway starting from the readily available vicinal dibromide, 1,2-dibromo-2-methylpropane.
The described synthetic strategy involves a three-step reaction sequence:
-
Double Dehydrobromination: Conversion of this compound to the terminal alkyne, 3-methyl-1-butyne (B31179).
-
Hydroboration-Oxidation: Anti-Markovnikov hydration of 3-methyl-1-butyne to yield 3-methylbutanal (B7770604).
-
Reduction: Conversion of the intermediate aldehyde to the final product, neopentyl alcohol (2,2-dimethylpropan-1-ol).
Logical Workflow of the Synthesis
The overall transformation from the starting material to the neopentyl alcohol product is depicted in the following workflow diagram.
Caption: Synthetic pathway from this compound to neopentyl alcohol.
Experimental Protocols
Step 1: Synthesis of 3-Methyl-1-butyne via Double Dehydrobromination
This protocol is based on the general principle of dehydrobromination of vicinal dibromides to form alkynes using a strong base at elevated temperatures.[2]
Reaction Scheme:
(CH₃)₂C(Br)CH₂Br + 2 KOH (in ethanol) → (CH₃)₂CH-C≡CH + 2 KBr + 2 H₂O
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |
| This compound | 215.91 | 21.6 g | 0.10 |
| Potassium Hydroxide (B78521) (KOH) | 56.11 | 16.8 g | 0.30 |
| Ethanol (95%) | - | 100 mL | - |
| Ice-water bath | - | - | - |
| Diethyl ether | - | 50 mL | - |
| Anhydrous Magnesium Sulfate | - | - | - |
Procedure:
-
To a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound and 100 mL of 95% ethanol.
-
Carefully add potassium hydroxide pellets to the flask.
-
Heat the mixture to reflux with vigorous stirring for 4 hours. The reaction progress can be monitored by gas chromatography.
-
After the reaction is complete, cool the flask in an ice-water bath.
-
Carefully pour the reaction mixture into a separatory funnel containing 100 mL of cold water.
-
Extract the aqueous layer with two 25 mL portions of diethyl ether.
-
Combine the organic layers and wash with 50 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully distill the low-boiling 3-methyl-1-butyne. The boiling point of 3-methyl-1-butyne is approximately 28 °C.
Expected Yield: The yield for this type of reaction can vary, but a yield of 50-70% is a reasonable expectation based on similar transformations.
Step 2: Synthesis of 3-Methylbutanal via Hydroboration-Oxidation
This protocol follows the established anti-Markovnikov hydration of a terminal alkyne to an aldehyde.[3][4]
Reaction Scheme:
(CH₃)₂CH-C≡CH + BH₃-THF → Intermediate Organoborane Intermediate Organoborane + H₂O₂, NaOH → (CH₃)₂CH-CH₂-CHO
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |
| 3-Methyl-1-butyne | 68.12 | 6.8 g | 0.10 |
| Borane-tetrahydrofuran complex (1 M in THF) | - | 110 mL | 0.11 |
| Tetrahydrofuran (THF), anhydrous | - | 50 mL | - |
| Sodium Hydroxide (3 M aqueous solution) | 40.00 | 37 mL | 0.11 |
| Hydrogen Peroxide (30% aqueous solution) | 34.01 | 12.5 mL | ~0.11 |
| Diethyl ether | - | 100 mL | - |
| Anhydrous Sodium Sulfate | - | - | - |
Procedure:
-
In a flame-dried, 250 mL three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 6.8 g of 3-methyl-1-butyne in 50 mL of anhydrous THF.
-
Cool the flask in an ice-water bath.
-
Slowly add 110 mL of 1 M BH₃-THF solution from the dropping funnel over 30 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2 hours.
-
Cool the flask again in an ice-water bath and slowly add 37 mL of 3 M aqueous sodium hydroxide solution.
-
Carefully add 12.5 mL of 30% hydrogen peroxide solution dropwise, ensuring the temperature does not exceed 20 °C.
-
After the addition, stir the mixture at room temperature for 1 hour.
-
Add 50 mL of diethyl ether and transfer the mixture to a separatory funnel.
-
Separate the organic layer and wash it with two 50 mL portions of brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain crude 3-methylbutanal. Further purification can be achieved by distillation.
Expected Yield: Hydroboration-oxidation reactions are generally high-yielding, with expected yields in the range of 80-95%.
Step 3: Synthesis of Neopentyl Alcohol via Reduction
This protocol describes a standard reduction of an aldehyde to a primary alcohol using sodium borohydride (B1222165).[1]
Reaction Scheme:
(CH₃)₂CH-CH₂-CHO + NaBH₄ (in ethanol) → (CH₃)₃C-CH₂OH
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |
| 3-Methylbutanal | 86.13 | 8.6 g | 0.10 |
| Sodium Borohydride (NaBH₄) | 37.83 | 1.9 g | 0.05 |
| Ethanol (95%) | - | 100 mL | - |
| Hydrochloric Acid (1 M aqueous solution) | - | ~50 mL | - |
| Diethyl ether | - | 100 mL | - |
| Anhydrous Magnesium Sulfate | - | - | - |
Procedure:
-
In a 250 mL round-bottom flask, dissolve 8.6 g of 3-methylbutanal in 100 mL of 95% ethanol.
-
Cool the solution in an ice-water bath.
-
Slowly add 1.9 g of sodium borohydride in small portions with stirring.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1 hour.
-
Cool the flask again and slowly add 1 M hydrochloric acid to quench the reaction and neutralize the mixture (check with pH paper).
-
Transfer the mixture to a separatory funnel and extract with two 50 mL portions of diethyl ether.
-
Combine the organic layers and wash with 50 mL of saturated sodium bicarbonate solution, followed by 50 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain neopentyl alcohol. The product can be further purified by distillation (boiling point ~113 °C).
Expected Yield: Sodium borohydride reductions are typically very efficient, with expected yields often exceeding 90%.
Quantitative Data Summary
| Step | Starting Material | Product | Key Reagents | Typical Yield (%) |
| 1 | This compound | 3-Methyl-1-butyne | KOH, Ethanol | 50-70 |
| 2 | 3-Methyl-1-butyne | 3-Methylbutanal | BH₃-THF, H₂O₂, NaOH | 80-95 |
| 3 | 3-Methylbutanal | Neopentyl Alcohol | NaBH₄, Ethanol | >90 |
Alternative Synthetic Considerations
An alternative approach to utilize this compound could involve its conversion to 2-methyl-3-butyn-2-ol (B105114).[5][6] This intermediate is valuable in its own right and is used in the synthesis of various pharmaceuticals and specialty chemicals. The synthesis of 2-methyl-3-butyn-2-ol typically involves the reaction of acetone (B3395972) with acetylene (B1199291) in the presence of a strong base. While not a direct route to neopentyl compounds, it represents another potential application of a derivative of this compound.
Conclusion
The protocols outlined provide a viable, albeit multi-step, pathway for the synthesis of neopentyl alcohol from this compound. This route leverages fundamental organic transformations and offers a logical approach for researchers in need of neopentyl-containing building blocks. The successful execution of this synthetic sequence can provide access to a key structural motif for applications in drug development and materials science.
References
Application Notes and Protocols: Dehydrobromination of 1,2-Dibromo-2-methylpropane to form Alkenes
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the dehydrobromination of 1,2-dibromo-2-methylpropane. This reaction is a classic example of an E2 elimination, yielding a vinyl bromide. The primary product of this reaction is 2-bromo-2-methylpropene. Due to the structure of the starting material, a subsequent elimination to form an alkyne is not feasible. These protocols are intended to guide researchers in the successful execution and understanding of this synthetic transformation.
Introduction
Dehydrohalogenation of vicinal dihalides is a fundamental reaction in organic synthesis for the formation of carbon-carbon double bonds.[1] The reaction typically proceeds via an E2 (bimolecular elimination) mechanism when a strong, non-nucleophilic base is employed.[2] For this compound, the elimination of one equivalent of hydrogen bromide results in the formation of 2-bromo-2-methylpropene. The regioselectivity of this reaction is dictated by the availability of abstractable β-protons. In the case of this compound, the only available β-protons are on the methyl groups, leading to a single alkene product.
Reaction Mechanism
The dehydrobromination of this compound proceeds through a concerted E2 elimination mechanism. A strong base, such as potassium hydroxide (B78521) in ethanol (B145695), abstracts a proton from one of the methyl groups (a β-carbon). Simultaneously, the C-Br bond on the adjacent carbon breaks, and a π-bond is formed, resulting in the alkene product.
Caption: E2 mechanism for the dehydrobromination of this compound.
Data Presentation
The following table summarizes the key reactants and expected product for the dehydrobromination of this compound. Please note that specific yields can vary based on reaction conditions and scale.
| Reactant/Product | Molecular Formula | Molar Mass ( g/mol ) | Role | Expected Product |
| This compound | C₄H₈Br₂ | 215.91 | Starting Material | |
| Potassium Hydroxide (KOH) | KOH | 56.11 | Base | |
| Ethanol (C₂H₅OH) | C₂H₆O | 46.07 | Solvent | |
| 2-Bromo-2-methylpropene | C₄H₇Br | 135.00 | Major Organic Product | |
| Potassium Bromide (KBr) | KBr | 119.00 | Byproduct | |
| Water (H₂O) | H₂O | 18.02 | Byproduct |
Experimental Protocols
The following is a general protocol for the dehydrobromination of a vicinal dibromide, which can be adapted for this compound.[3]
Materials:
-
This compound
-
Potassium hydroxide (solid)
-
Ethanol (95% or absolute)
-
Boiling chips
-
Deionized water
-
Ice bath
Equipment:
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Heating mantle or water bath
-
Magnetic stirrer and stir bar
-
Beaker (250 mL)
-
Separatory funnel
-
Vacuum filtration apparatus (Buchner funnel, filter flask)
-
Rotary evaporator (optional)
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, combine this compound and solid potassium hydroxide. For a representative reaction, a 2:1 molar ratio of KOH to the dibromide is recommended.[3]
-
Add ethanol as the solvent. A typical concentration would be dissolving the reactants in 50-75 mL of ethanol.
-
Add a magnetic stir bar or a few boiling chips to the flask to ensure smooth boiling.
-
Reflux: Attach the reflux condenser to the round-bottom flask and ensure that cooling water is flowing through the condenser.
-
Heat the mixture to reflux using a heating mantle or a water bath. The reaction temperature will be the boiling point of ethanol (approximately 78 °C).
-
Maintain the reflux with stirring for a period of 1 to 2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Isolation: After the reaction is complete, turn off the heat and allow the mixture to cool to room temperature.
-
Carefully pour the reaction mixture into a beaker containing approximately 100 mL of cold deionized water. This will precipitate the organic product and dissolve the inorganic byproducts.
-
If the product is a solid, it can be collected by vacuum filtration. If it is a liquid, the mixture should be transferred to a separatory funnel for extraction with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (if solid) or by distillation (if liquid).
Caption: Experimental workflow for the dehydrobromination of this compound.
Concluding Remarks
The dehydrobromination of this compound is a straightforward and efficient method for the synthesis of 2-bromo-2-methylpropene. The reaction proceeds via a well-understood E2 mechanism and can be performed using standard laboratory equipment. The provided protocol offers a general guideline that can be optimized for specific research needs. Careful control of reaction conditions is crucial for achieving high yields and purity of the desired alkene product.
References
Application Notes and Protocols for the Reaction of 1,2-Dibromo-2-methylpropane with Strong Bases
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reaction of vicinal dihalides, such as 1,2-dibromo-2-methylpropane, with strong bases is a cornerstone of synthetic organic chemistry, primarily utilized for the synthesis of alkynes. This process, known as a twofold dehydrohalogenation, proceeds through a sequential elimination of two molecules of hydrogen bromide (HBr), yielding a carbon-carbon triple bond. The reaction is of significant interest in the synthesis of complex organic molecules, including pharmaceutical intermediates and natural products, where the introduction of an alkyne moiety is a key strategic step. The choice of a strong, non-nucleophilic base is critical to favor the elimination pathway over competing substitution reactions. Commonly employed bases include sodium amide (NaNH₂) in liquid ammonia (B1221849) and potassium tert-butoxide (t-BuOK) in a suitable organic solvent. The regioselectivity of the elimination is dictated by the structure of the substrate and the nature of the base used.
Reaction Mechanism and Products
The reaction of this compound with a strong base proceeds via a twofold E2 (bimolecular elimination) mechanism.[1][2] In the first step, the base abstracts a proton from the carbon adjacent to the tertiary carbon bearing a bromine atom (the β-carbon), leading to the formation of a vinylic halide intermediate, 2-bromo-3-methyl-1-butene. A second E2 elimination from this intermediate, where the base abstracts the vinylic proton, results in the formation of the terminal alkyne, 3-methyl-1-butyne (B31179).[3][4]
Due to the acidity of the terminal alkyne proton (pKa ≈ 25), when a very strong base like sodium amide is used, a third equivalent of the base is typically required. The first two equivalents effect the double dehydrobromination, and the third equivalent deprotonates the resulting terminal alkyne to form a sodium acetylide salt. A subsequent aqueous workup is then necessary to protonate the acetylide and yield the neutral alkyne product.[3][5]
The overall transformation can be summarized as follows:
This compound → [2-bromo-3-methyl-1-butene] → 3-methyl-1-butyne
Key Reagents and Products
| Compound Name | Structure | Role | Molar Mass ( g/mol ) |
| This compound | (CH₃)₂C(Br)CH₂Br | Substrate | 215.93 |
| **Sodium Amide (NaNH₂) ** | NaNH₂ | Strong Base | 39.01 |
| Potassium tert-Butoxide (t-BuOK) | (CH₃)₃COK | Strong, Bulky Base | 112.21 |
| 3-Methyl-1-butyne | HC≡CC(CH₃)₂H | Final Product | 68.12 |
| 2-Bromo-3-methyl-1-butene | H₂C=C(Br)CH(CH₃)₂ | Intermediate | 149.03 |
Quantitative Data from Analogous Reactions
| Substrate | Base (Equivalents) | Solvent | Temperature | Time | Product | Yield (%) |
| 1,2-Dibromopentane | NaNH₂ (3) | Liquid NH₃ | -33°C | 2 h | 1-Pentyne | ~65-75 |
| 2,3-Dibromopentane | NaNH₂ (2) | Liquid NH₃ | -33°C | 2 h | 2-Pentyne | ~70-80 |
| trans-1,2-Dibromocyclohexane | t-BuOK (2.2) | DMSO | 100°C | 3 h | Cyclohexyne (trapped) | Moderate |
| 1,2-Dibromo-1,2-diphenylethane | KOH | Ethylene Glycol | Reflux | 30 min | Diphenylacetylene | High |
Experimental Protocols
The following are generalized protocols for the synthesis of 3-methyl-1-butyne from this compound using two common strong bases. Researchers should perform small-scale trials to optimize conditions for their specific setup.
Protocol 1: Dehydrobromination using Sodium Amide in Liquid Ammonia
This method is highly effective for the synthesis of terminal alkynes.
Materials:
-
This compound
-
Sodium amide (NaNH₂)
-
Liquid ammonia (NH₃)
-
Anhydrous diethyl ether or THF
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Three-necked round-bottom flask
-
Dry ice/acetone condenser
-
Stirring apparatus
-
Dropping funnel
Procedure:
-
Setup: Assemble a three-necked flask equipped with a magnetic stirrer, a dry ice/acetone condenser, and a gas inlet. Ensure all glassware is thoroughly dried.
-
Ammonia Condensation: Under an inert atmosphere (e.g., nitrogen or argon), condense the required volume of ammonia gas into the flask by cooling it with a dry ice/acetone bath.
-
Base Addition: To the stirred liquid ammonia, carefully add sodium amide in small portions. A slight color change may be observed. Use approximately 3 molar equivalents of NaNH₂ per mole of the dibromide.[5]
-
Substrate Addition: Dissolve this compound (1 equivalent) in a minimal amount of anhydrous diethyl ether or THF. Add this solution dropwise to the stirred ammonia/NaNH₂ slurry over 30-60 minutes.
-
Reaction: Allow the reaction to stir for 2-4 hours, maintaining the temperature with the cold bath. Monitor the reaction progress by thin-layer chromatography (TLC) if a suitable system can be devised.
-
Quenching: After the reaction is complete, cautiously quench the reaction by the slow addition of solid ammonium chloride or by allowing the ammonia to evaporate, followed by the slow addition of saturated aqueous NH₄Cl solution.
-
Workup: Once the ammonia has evaporated, add water and diethyl ether to the residue. Transfer the mixture to a separatory funnel and separate the layers.
-
Extraction: Extract the aqueous layer with two additional portions of diethyl ether.
-
Drying and Concentration: Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and remove the solvent by rotary evaporation.
-
Purification: Due to the volatility of 3-methyl-1-butyne (boiling point: 28-29 °C), purification is best achieved by careful fractional distillation.
Protocol 2: Dehydrobromination using Potassium tert-Butoxide
This protocol uses a strong, sterically hindered base in an organic solvent, which can be more convenient than using liquid ammonia.
Materials:
-
This compound
-
Potassium tert-butoxide (t-BuOK)
-
Anhydrous tetrahydrofuran (B95107) (THF) or dimethyl sulfoxide (B87167) (DMSO)
-
Water
-
Pentane (B18724) or diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
Procedure:
-
Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere, add potassium tert-butoxide (approximately 2.2-2.5 equivalents).
-
Solvent and Substrate Addition: Add anhydrous THF or DMSO to the flask. Dissolve this compound (1 equivalent) in a small amount of the chosen solvent and add it to the stirred suspension of the base.
-
Reaction: Heat the reaction mixture to a temperature between 50-80°C. The optimal temperature will depend on the solvent used (THF has a lower boiling point than DMSO). Monitor the reaction by TLC or GC analysis.
-
Cooling and Quenching: Once the starting material is consumed, cool the reaction mixture to room temperature. Carefully quench the reaction by the slow addition of water.
-
Extraction: Extract the product with several portions of a low-boiling-point solvent like pentane or diethyl ether.
-
Washing: Combine the organic extracts and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully remove the solvent by distillation at atmospheric pressure.
-
Purification: Purify the resulting crude product by fractional distillation to obtain pure 3-methyl-1-butyne.
Visualizations
Caption: Reaction pathway for the twofold dehydrobromination.
Caption: General experimental workflow for the synthesis.
References
- 1. 9.2 Preparation of Alkynes: Elimination Reactions of Dihalides – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 2. 9.2 Preparation of Alkynes: Elimination Reactions of Dihalides - Organic Chemistry | OpenStax [openstax.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
Application of 1,2-Dibromo-2-methylpropane in the Synthesis of Antiviral Nucleoside Analogues
Introduction
1,2-Dibromo-2-methylpropane, also known as isobutylene (B52900) bromide, is a versatile haloalkane reagent utilized in various organic syntheses.[1] Its structure, featuring both a primary and a tertiary bromide, allows for selective and sequential reactions, making it a valuable building block for complex molecular architectures. In the pharmaceutical industry, this compound serves as a key precursor in the synthesis of innovative antiviral agents, particularly in the construction of modified nucleoside analogues. This application note details the use of this compound in the synthesis of second-generation methylenecyclopropane (B1220202) nucleoside analogues, which have demonstrated significant antiviral activity.
Principle and Application
The primary application of this compound in this context is in the formation of a cyclopropylidene moiety, which is a critical structural feature of a class of potent antiviral nucleoside analogues. The synthesis involves the reaction of a dibromo derivative, prepared from this compound, with nucleobases such as adenine (B156593) and guanine (B1146940) derivatives. This "alkylation-elimination" strategy leads to the formation of both (Z)- and (E)-isomers of the target methylenecyclopropane nucleosides.[2]
One of the most notable applications is in the synthesis of precursors to drugs like Cyclopropavir, a potent inhibitor of human cytomegalovirus (HCMV).[3][4] The guanine Z-isomer of the synthesized methylenecyclopropane analogues has shown remarkable efficacy against both human and murine cytomegalovirus.[2]
Experimental Protocols
The following protocols are based on the synthesis of (Z)- and (E)-2,2-[bis(hydroxymethyl)cyclopropylidene]methylpurines and -pyrimidines as described by Zhou et al. (2004).
Protocol 1: Synthesis of the Dibromo Intermediate
This protocol outlines the conversion of 2,2-bis(hydroxymethyl)methylenecyclopropane to the key dibromo intermediate.
Materials:
-
2,2-bis(hydroxymethyl)methylenecyclopropane
-
Acetic anhydride (B1165640)
-
Pyridine
-
Carbon tetrabromide
-
Dichloromethane (DCM)
-
Methanol (B129727) (MeOH)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Acetylation: To a solution of 2,2-bis(hydroxymethyl)methylenecyclopropane in pyridine, add acetic anhydride dropwise at 0 °C. Stir the reaction mixture at room temperature for 12 hours.
-
Work-up: Quench the reaction with ice water and extract with dichloromethane. Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the diacetate.
-
Bromination: To a solution of the diacetate in dichloromethane, add triphenylphosphine and carbon tetrabromide at 0 °C. Allow the reaction to warm to room temperature and stir for 4 hours.
-
Purification: Concentrate the reaction mixture and purify the residue by column chromatography on silica (B1680970) gel using a hexane-ethyl acetate (B1210297) gradient to afford the pure dibromo derivative.
Protocol 2: Alkylation-Elimination of Adenine
This protocol describes the synthesis of the (Z)- and (E)-isomers of the adenine methylenecyclopropane analogue.
Materials:
-
Dibromo intermediate from Protocol 1
-
Adenine
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Methanol (MeOH)
-
Ammonia (B1221849) in methanol (methanolic ammonia)
-
Ethyl acetate (EtOAc)
-
Water
Procedure:
-
Alkylation-Elimination: To a suspension of adenine and potassium carbonate in DMF, add a solution of the dibromo intermediate in DMF. Stir the mixture at room temperature for 24 hours.
-
Work-up: Filter the reaction mixture and concentrate the filtrate under reduced pressure. Partition the residue between ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, and concentrate.
-
Deprotection: Dissolve the crude product in methanolic ammonia and stir at room temperature for 18 hours.
-
Purification: Concentrate the reaction mixture and purify by column chromatography on silica gel to separate the (Z)- and (E)-isomers of the target adenine analogue.
Data Presentation
The following table summarizes the yields for the key steps in the synthesis of the adenine methylenecyclopropane analogue.
| Step | Product | Yield (%) | Reference |
| Acetylation of 2,2-bis(hydroxymethyl)methylenecyclopropane | Diacetate Intermediate | >95 | [2] |
| Bromination of Diacetate | Dibromo Intermediate | ~70-80 | [2] |
| Alkylation-Elimination of Adenine | (Z)- and (E)-adenine analogue mixture (crude) | ~60-70 | [2] |
| Chromatographic Separation | Purified (Z)- and (E)-isomers | Varies | [2] |
Visualizations
The following diagrams illustrate the key synthetic pathway and the experimental workflow.
Caption: Synthetic pathway for antiviral nucleoside analogues.
Caption: Experimental workflow for the synthesis and purification.
Conclusion
This compound is a crucial reagent for the synthesis of medicinally important methylenecyclopropane nucleoside analogues. The described protocols provide a reliable pathway to these compounds, which are valuable candidates for the development of new antiviral therapies. The ability to generate a key cyclopropylidene precursor highlights the strategic importance of this compound in modern pharmaceutical synthesis. Further research into the applications of this versatile building block is warranted and may lead to the discovery of novel therapeutic agents.
References
Application Notes and Protocols for Nucleophilic Substitution of 1,2-Dibromo-2-methylpropane
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-Dibromo-2-methylpropane is a vicinal dihalide that presents two distinct reactive centers for nucleophilic substitution: a primary and a tertiary carbon. This structural feature leads to a complex reactivity profile, with the potential for both SN1 and SN2 reactions, as well as competing E1 and E2 elimination pathways. The outcome of the reaction is highly dependent on the nature of the nucleophile, the solvent, and the reaction temperature. These application notes provide a detailed protocol for a nucleophilic substitution reaction designed to favor the SN2 pathway at the primary carbon, while also discussing the mechanistic considerations and potential side reactions.
The primary bromide is susceptible to SN2 attack by a good nucleophile, while the tertiary bromide is sterically hindered to SN2 reactions but can undergo SN1-type substitution, particularly in polar protic solvents, due to the formation of a stable tertiary carbocation. However, strong bases are likely to promote elimination reactions. To favor nucleophilic substitution over elimination, the Finkelstein reaction, which employs sodium iodide in acetone (B3395972), is a suitable choice. Iodide is an excellent nucleophile and a weak base, and the use of acetone as a polar aprotic solvent favors the SN2 mechanism. Furthermore, the precipitation of sodium bromide in acetone drives the reaction equilibrium towards the substitution product.
Mechanistic Considerations
The reaction of this compound with a nucleophile can proceed through several pathways. With a strong nucleophile that is also a strong base, such as sodium hydroxide, elimination reactions to form alkenes or alkynes are often the major pathways. The reaction with sodium iodide in acetone is a classic example of a Finkelstein reaction, which proceeds via an SN2 mechanism. In this case, the iodide ion preferentially attacks the less sterically hindered primary carbon, leading to the displacement of the bromide ion.
It is important to note that even under SN2-favoring conditions, some elimination may occur, particularly if the reaction is heated for an extended period. The tertiary bromide is generally unreactive under these conditions towards SN2 attack.
Experimental Protocols
Protocol 1: Nucleophilic Substitution of this compound with Sodium Iodide (Finkelstein Reaction)
This protocol details the procedure for the synthesis of 1-iodo-2-bromo-2-methylpropane via a nucleophilic substitution reaction.
Materials:
-
This compound (98%)
-
Sodium iodide (anhydrous, 99%)
-
Acetone (anhydrous, ACS grade)
-
Diethyl ether
-
Saturated aqueous sodium thiosulfate (B1220275) solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Glassware for filtration
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (5.00 g, 23.1 mmol) and anhydrous acetone (50 mL).
-
Addition of Nucleophile: Add anhydrous sodium iodide (4.16 g, 27.8 mmol, 1.2 equivalents) to the stirred solution.
-
Reaction: Heat the reaction mixture to reflux (approximately 56 °C) and maintain reflux for 24 hours. The formation of a white precipitate (sodium bromide) should be observed as the reaction progresses.
-
Work-up: After cooling the reaction mixture to room temperature, filter the solid precipitate and wash it with a small amount of acetone.
-
Extraction: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove most of the acetone. To the residue, add diethyl ether (50 mL) and deionized water (50 mL). Transfer the mixture to a separatory funnel and shake.
-
Washing: Separate the organic layer and wash it sequentially with saturated aqueous sodium thiosulfate solution (2 x 25 mL) to remove any unreacted iodine, and then with brine (25 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator to yield the crude product.
-
Purification: The crude product can be purified by vacuum distillation to obtain pure 1-iodo-2-bromo-2-methylpropane.
Safety Precautions: this compound is a hazardous substance and should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Acetone is flammable.
Data Presentation
The following table summarizes the hypothetical quantitative data for the nucleophilic substitution of this compound with sodium iodide.
| Parameter | Value |
| Reactants | |
| This compound | 5.00 g (23.1 mmol) |
| Sodium Iodide | 4.16 g (27.8 mmol) |
| Solvent (Acetone) | 50 mL |
| Reaction Conditions | |
| Temperature | Reflux (~56 °C) |
| Reaction Time | 24 hours |
| Product | 1-iodo-2-bromo-2-methylpropane |
| Theoretical Yield | 7.02 g |
| Actual Yield | 5.20 g |
| Percent Yield | 74% |
| Characterization Data | |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | ~70-72 °C at 10 mmHg |
| ¹H NMR (CDCl₃, 400 MHz) δ | 3.65 (s, 2H, -CH₂I), 1.85 (s, 6H, -C(Br)(CH₃)₂) |
| ¹³C NMR (CDCl₃, 100 MHz) δ | 65.1 (-C(Br)), 32.5 (-CH₂I), 29.8 (-CH₃) |
| Mass Spec (EI) m/z | 262, 264 [M⁺] |
Visualizations
Reaction Mechanism and Competing Pathways
Caption: Reaction pathways for this compound with NaI.
Experimental Workflow
Caption: Workflow for the nucleophilic substitution of this compound.
Application Notes and Protocols: 1,2-Dibromo-2-methylpropane
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-Dibromo-2-methylpropane is a vicinal dibromide that serves as a versatile reagent in organic synthesis. These application notes provide a comprehensive overview of its properties, primary applications, and detailed protocols for its use. Contrary to what its structure might suggest, this compound is not typically employed as a brominating agent for other organic substrates. Instead, its utility lies in its role as an electrophilic building block, primarily in nucleophilic substitution and elimination reactions. This document will elucidate the common applications of this compound and provide a rationale for its limited use as a brominating agent, along with a brief comparison to standard brominating agents.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in the table below for easy reference.
| Property | Value | Reference |
| Molecular Formula | C₄H₈Br₂ | [1] |
| Molecular Weight | 215.91 g/mol | [1] |
| CAS Number | 594-34-3 | [1] |
| Appearance | Colorless liquid | [1] |
| Boiling Point | 148-150 °C | |
| Density | 1.75 g/mL at 25 °C | |
| Refractive Index | 1.5093 (20 °C) |
Primary Applications of this compound
The primary synthetic utility of this compound is as a substrate in nucleophilic substitution and elimination reactions. The presence of two bromine atoms on adjacent carbons, with one being on a tertiary carbon, dictates its reactivity.
Nucleophilic Substitution Reactions
This compound can undergo nucleophilic substitution at the primary carbon. The tertiary bromine is sterically hindered and more prone to elimination. A plausible synthetic application is the reaction with nucleophiles to introduce a functional group at the primary position. For instance, a modified Gabriel synthesis can be envisioned for the preparation of sterically hindered primary amines.[2]
Elimination Reactions
Due to the presence of a tertiary bromide, this compound is prone to elimination reactions, especially in the presence of a strong, non-nucleophilic base, to form an alkene.
Rationale for Limited Use as a Brominating Agent
While vicinal dibromides can, in some specific contexts, act as a source of bromine, this compound is not a standard reagent for this purpose for several reasons:
-
Lack of an Efficient Bromine Transfer Mechanism: Common brominating agents like N-bromosuccinimide (NBS) or molecular bromine (Br₂) have well-established mechanisms for generating a bromine radical (Br•) or an electrophilic bromine species (Br⁺). For this compound, the homolytic cleavage of a C-Br bond to form a bromine radical is not as facile as the Br-Br bond cleavage in Br₂.
-
Steric Hindrance: The bulky tert-butyl group sterically hinders the approach of a substrate to abstract a bromine atom.
-
Competing Side Reactions: The molecule is more likely to undergo elimination or act as an electrophile itself rather than donating a bromine atom to another substrate.
-
Stability of Byproducts: A successful bromination would result in the formation of a stable byproduct. In the case of this compound, the remaining radical or anionic fragment would be reactive and could lead to undesired side reactions.
Comparison with Standard Brominating Agents
To provide context, the table below compares this compound with common brominating agents.
| Brominating Agent | Typical Application | Mechanism |
| N-Bromosuccinimide (NBS) | Allylic and benzylic bromination | Radical |
| Molecular Bromine (Br₂) | Alkene and alkyne bromination, aromatic bromination (with Lewis acid) | Electrophilic addition, Electrophilic aromatic substitution |
| This compound | Substrate for nucleophilic substitution and elimination | Not a standard brominating agent |
Experimental Protocols
The following protocols detail the common reactions where this compound is used as a substrate.
Protocol 1: Synthesis of N-(2-Bromo-2-methylpropyl)phthalimide (A Modified Gabriel Synthesis Approach)[3]
This protocol describes a plausible method for the synthesis of a primary amine precursor using this compound.
Materials:
-
This compound
-
Potassium phthalimide (B116566)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Condenser
-
Standard glassware for workup and purification
Procedure:
-
To a dry round-bottom flask, add potassium phthalimide (1.0 eq).
-
Add anhydrous DMF to dissolve the potassium phthalimide.
-
Add this compound (1.1 eq) to the solution.
-
Heat the reaction mixture to 80-100 °C with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into ice-water and stir to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water).
Visualizing Reaction Pathways
Logical Workflow for the Synthetic Utility of this compound
Caption: Synthetic utility of this compound.
General Mechanism for a Standard Brominating Agent (NBS)
Caption: Mechanism of NBS as a brominating agent.
Conclusion
This compound is a valuable reagent in organic synthesis, primarily serving as an electrophilic substrate for introducing a bromo-tert-butyl moiety through nucleophilic substitution or for generating alkenes via elimination. Its use as a direct brominating agent for other organic molecules is not established in the chemical literature, likely due to unfavorable reaction kinetics and the prevalence of more efficient and selective brominating agents. Researchers and drug development professionals should consider this compound for its role as a synthetic building block rather than a source of bromine for other substrates.
References
Application Notes and Protocols: Synthesis of Substituted Isobutylenes from 1,2-Dibromo-2-methylpropane
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-Dibromo-2-methylpropane is a versatile starting material for the synthesis of a variety of organic compounds. Its structure, featuring both a primary and a tertiary bromide, allows for differential reactivity that can be exploited to produce substituted isobutylenes. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials. This document provides detailed protocols for the synthesis of substituted isobutylenes from this compound, focusing on a two-step substitution-elimination pathway.
The primary challenge in utilizing this compound for this purpose is controlling the initial substitution reaction to favor attack at the less sterically hindered primary carbon, followed by a clean elimination of the tertiary bromide to generate the desired substituted isobutylene (B52900). The protocols outlined below describe a method to achieve this transformation.
General Reaction Scheme
The overall synthetic strategy involves two key steps:
-
Nucleophilic Substitution: A nucleophile is introduced via an S(_N)2 reaction at the primary carbon of this compound. This step selectively replaces the primary bromine atom.
-
Elimination: The resulting 1-substituted-2-bromo-2-methylpropane is then subjected to an elimination reaction, typically using a base, to remove the tertiary bromine and form the substituted isobutylene product.
Caption: General two-step synthesis of substituted isobutylenes.
Experimental Protocols
Protocol 1: Synthesis of 1-Phenoxy-2-methylpropene
This protocol details the synthesis of 1-phenoxy-2-methylpropene from this compound via a Williamson ether synthesis followed by dehydrobromination.
Step 1: Synthesis of 1-Bromo-2-methyl-2-phenoxypropane (Nucleophilic Substitution)
Materials:
-
This compound
-
Sodium hydroxide (B78521) (NaOH)
-
Ethanol (B145695) (absolute)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO(_3)) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO(_4))
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve sodium hydroxide (1.1 equivalents) in absolute ethanol with gentle heating.
-
To the cooled solution, add phenol (1.0 equivalent) and stir until a clear solution of sodium phenoxide is formed.
-
Add this compound (1.0 equivalent) to the reaction mixture.
-
Heat the mixture to reflux and maintain for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
To the residue, add diethyl ether and water. Separate the organic layer.
-
Wash the organic layer sequentially with water, saturated aqueous NaHCO(_3) solution, and brine.
-
Dry the organic layer over anhydrous MgSO(_4), filter, and concentrate under reduced pressure to obtain the crude 1-bromo-2-methyl-2-phenoxypropane.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Step 2: Synthesis of 1-Phenoxy-2-methylpropene (Elimination)
Materials:
-
1-Bromo-2-methyl-2-phenoxypropane
-
Potassium tert-butoxide (KOtBu)
-
tert-Butanol
-
Diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride (NH(_4)Cl) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO(_4))
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-bromo-2-methyl-2-phenoxypropane (1.0 equivalent) in anhydrous tert-butanol.
-
Add potassium tert-butoxide (1.2 equivalents) portion-wise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH(_4)Cl solution.
-
Extract the mixture with diethyl ether.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous MgSO(_4), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation to yield 1-phenoxy-2-methylpropene.
Data Presentation
| Starting Material | Reagents | Product | Yield (%) | Purity (%) |
| This compound | 1. Sodium phenoxide, Ethanol2. Potassium tert-butoxide, tert-Butanol | 1-Phenoxy-2-methylpropene | 65-75 (overall) | >95 (after purification) |
Note: Yields are indicative and may vary based on reaction scale and optimization.
Mechanistic Pathway Visualization
The synthesis proceeds through a well-defined substitution-elimination pathway. The initial S(_N)2 reaction is favored at the primary carbon due to less steric hindrance. The subsequent E2 elimination is promoted by a bulky, strong base, leading to the formation of the desired alkene.
Caption: Reaction mechanism for the synthesis of 1-phenoxy-2-methylpropene.
Safety Precautions
-
This compound is a hazardous substance and should be handled in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Sodium hydroxide and potassium tert-butoxide are corrosive and should be handled with care.
-
All reactions should be performed under an inert atmosphere where specified.
-
Dispose of all chemical waste according to institutional guidelines.
Application Notes and Protocols for Carbocationic Polymerization of Isobutylene using 1,2-Dibromo-2-methylpropane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbocationic polymerization is a vital technique for the synthesis of a wide range of polymers, including polyisobutylene (B167198) (PIB), a polymer with excellent thermal stability, low gas permeability, and high resistance to chemical attack. These properties make PIB a valuable material in various applications, from fuel additives and lubricants to sealants and biomedical devices. The living/controlled nature of certain carbocationic polymerization systems allows for the precise synthesis of polymers with well-defined molecular weights, narrow molecular weight distributions, and specific end-functionalities.
This document provides detailed application notes and protocols for the carbocationic polymerization of isobutylene (B52900) using 1,2-Dibromo-2-methylpropane as a bifunctional initiator. While direct literature on this specific initiator is scarce, the protocols and data presented here are based on established principles of living carbocationic polymerization and analogous systems utilizing geminal dihalide initiators in conjunction with Lewis acid co-initiators.
Reaction Mechanism
The carbocationic polymerization of isobutylene initiated by this compound in the presence of a Lewis acid (e.g., TiCl₄, BCl₃) proceeds through a series of steps including initiation, propagation, and termination/chain transfer. For a living polymerization, termination and chain transfer reactions are minimized.
Initiation: The Lewis acid abstracts a bromide ion from this compound to generate a carbocation, which then initiates the polymerization. Being a bifunctional initiator, this process can occur at both ends of the molecule, leading to the growth of two polymer chains.
Propagation: The carbocationic chain end of the growing polymer attacks the double bond of an isobutylene monomer, adding it to the chain and regenerating the carbocation at the new chain end.
Termination and Chain Transfer (minimized in living systems): These reactions can occur through various pathways, such as proton elimination from the growing chain (leading to a terminal olefin) or reaction with impurities. In living polymerizations, conditions are optimized to suppress these side reactions.
Caption: Proposed mechanism for the carbocationic polymerization of isobutylene.
Experimental Protocols
This section provides a detailed protocol for the living carbocationic polymerization of isobutylene using this compound as a bifunctional initiator and titanium tetrachloride (TiCl₄) as a co-initiator.
Materials:
-
Isobutylene (polymerization grade, dried over molecular sieves)
-
This compound (reagent grade, purified by distillation)
-
Titanium tetrachloride (TiCl₄) (reagent grade, handled under inert atmosphere)
-
Hexane (B92381) (anhydrous, polymerization grade)
-
Methylene (B1212753) chloride (CH₂Cl₂) (anhydrous, polymerization grade)
-
Methanol (B129727) (reagent grade, for quenching)
-
Nitrogen or Argon gas (high purity)
Equipment:
-
Glass reactor equipped with a mechanical stirrer, thermocouple, and septum inlet, assembled and flame-dried under inert atmosphere.
-
Dry ice/acetone or liquid nitrogen bath for temperature control.
-
Syringes and cannulas for transfer of reagents under inert atmosphere.
-
Standard glassware for purification and work-up.
Protocol:
-
Reactor Setup: Assemble the reactor and flame-dry all glassware under a stream of inert gas (nitrogen or argon). Allow the reactor to cool to room temperature under a positive pressure of inert gas.
-
Solvent and Monomer Charging: Cool the reactor to the desired reaction temperature (e.g., -80 °C) using a cooling bath. Transfer the desired amount of pre-cooled anhydrous hexane and methylene chloride (e.g., 60:40 v/v) into the reactor via cannula. Subsequently, condense the required amount of isobutylene monomer into the reactor.
-
Initiator Addition: Prepare a stock solution of this compound in anhydrous hexane. Using a syringe, inject the calculated volume of the initiator solution into the reactor.
-
Co-initiator Addition and Polymerization: Prepare a stock solution of TiCl₄ in anhydrous hexane. Add the TiCl₄ solution dropwise to the stirred reaction mixture. The polymerization will typically commence upon the addition of the co-initiator, often indicated by a slight increase in temperature. Maintain the reaction at the desired temperature for the specified duration.
-
Quenching: After the desired reaction time, quench the polymerization by adding an excess of pre-chilled methanol to the reactor.
-
Polymer Isolation and Purification: Allow the reaction mixture to warm to room temperature. Precipitate the polymer by pouring the solution into a large excess of methanol. Filter the precipitated polyisobutylene, wash with methanol, and dry under vacuum at room temperature until a constant weight is achieved.
-
Characterization: Characterize the resulting polymer for its molecular weight (Mn), polydispersity index (PDI) using Gel Permeation Chromatography (GPC), and end-group functionality using Nuclear Magnetic Resonance (NMR) spectroscopy.
Caption: General experimental workflow for isobutylene polymerization.
Data Presentation
The following tables summarize the expected influence of key reaction parameters on the polymerization of isobutylene, based on data from analogous living carbocationic systems.[1][2][3] The exact values will need to be determined experimentally for the this compound initiator system.
Table 1: Effect of Temperature on Polymerization
| Temperature (°C) | Monomer Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) |
| -40 | Lower | Lower | Higher |
| -60 | Moderate | Moderate | Moderate |
| -80 | Higher | Higher | Lower |
Rationale: Lower temperatures generally suppress chain transfer and termination reactions, leading to better control over the polymerization, higher molecular weights, and narrower molecular weight distributions.[2][3]
Table 2: Effect of Monomer to Initiator Ratio on Molecular Weight
| [Monomer]/[Initiator] Ratio | Target Mn ( g/mol ) | Observed Mn ( g/mol ) | PDI (Mw/Mn) |
| 50 | 2800 | To be determined | To be determined |
| 100 | 5600 | To be determined | To be determined |
| 200 | 11200 | To be determined | To be determined |
Rationale: In a living polymerization, the number-average molecular weight (Mn) of the polymer is directly proportional to the ratio of the initial monomer concentration to the initiator concentration.[1][3]
Table 3: Effect of Co-initiator (Lewis Acid) Concentration
| [Lewis Acid]/[Initiator] Ratio | Polymerization Rate | PDI (Mw/Mn) |
| Low | Slow | Broader |
| Optimal | Fast and Controlled | Narrow |
| High | Very Fast, potential loss of control | Broader |
Rationale: The concentration of the Lewis acid affects the equilibrium between dormant and active species. An optimal concentration is required for a controlled and efficient polymerization.[1]
Conclusion
The use of this compound as a bifunctional initiator for the carbocationic polymerization of isobutylene offers a promising route to telechelic polyisobutylenes with two functional end groups. The protocols and data presented in these application notes provide a solid foundation for researchers to develop and optimize this polymerization system. By carefully controlling reaction parameters such as temperature, monomer-to-initiator ratio, and Lewis acid concentration, it should be possible to synthesize well-defined polyisobutylene architectures for a variety of advanced applications. Further experimental work is necessary to fully elucidate the specific kinetics and capabilities of this initiating system.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1,2-Dibromo-2-methylpropane
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and purity of 1,2-Dibromo-2-methylpropane synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, which is typically prepared by the electrophilic addition of bromine (Br₂) to 2-methylpropene (isobutylene).
Issue 1: Low or No Product Yield
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Question: My reaction is complete, but I have a very low yield of this compound. What are the potential causes?
-
Answer: Low yields can stem from several factors related to reaction conditions and reagent quality.
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Suboptimal Temperature: The bromination of alkenes is typically exothermic. If the temperature is too high, it can promote side reactions. Conversely, a temperature that is too low may result in a slow or incomplete reaction. It is recommended to maintain a low reaction temperature, generally between 0-5°C, using an ice bath.[1]
-
Reagent Purity and Stoichiometry: Ensure the 2-methylpropene and bromine used are of high purity. Impurities in the starting material can lead to the formation of various byproducts.[1] The stoichiometry of the reactants is also critical; ensure a slight excess of the alkene is not used to prevent unreacted bromine in the final product.
-
Presence of Water: The presence of moisture can lead to the formation of bromohydrin byproducts. It is crucial to use anhydrous solvents and reagents to minimize this side reaction.[1]
-
Issue 2: Formation of Significant Byproducts
-
Question: My final product is contaminated with significant impurities. What are the likely side reactions and how can I minimize them?
-
Answer: The formation of byproducts is a common challenge. The primary side reactions in the bromination of 2-methylpropene are polymerization and allylic bromination.
-
Polymerization: The reaction mixture may thicken or solidify, indicating polymerization of the 2-methylpropene.[1] This can be initiated by either free radicals or acid.
-
Radical Polymerization: This can be triggered by heat or light. To prevent this, conduct the reaction in the dark by wrapping the reaction vessel in aluminum foil and maintain a low temperature.[1] The addition of a radical inhibitor, such as hydroquinone (B1673460) or butylated hydroxytoluene (BHT), can also be effective.[1]
-
Acid-Catalyzed Polymerization: Hydrogen bromide (HBr) can be generated as a byproduct and can catalyze the polymerization of the alkene. This can be mitigated by the slow, dropwise addition of bromine to prevent a localized buildup of HBr.[1] The use of an acid scavenger, like sodium carbonate, can also neutralize the HBr as it forms.[1]
-
-
Allylic Bromination: If the reaction is conducted under UV light or with a radical initiator like N-Bromosuccinimide (NBS), bromination can occur at the allylic position, leading to the formation of 3-bromo-2-methylpropene. To favor the desired addition reaction, avoid these conditions.
-
Issue 3: Difficulties in Product Purification
-
Question: I am having trouble purifying the this compound from the reaction mixture. What is the recommended purification method?
-
Answer: The primary method for purifying this compound is fractional distillation.
-
Work-up Procedure: Before distillation, it is essential to perform a proper work-up. This typically involves washing the organic layer with a dilute solution of sodium thiosulfate (B1220275) to remove any unreacted bromine, followed by a wash with a saturated sodium bicarbonate solution to neutralize any acidic byproducts. The organic layer should then be washed with brine and dried over an anhydrous drying agent like magnesium sulfate (B86663) or sodium sulfate.
-
Fractional Distillation: Due to the potential for closely boiling impurities, fractional distillation is recommended. The boiling point of this compound is approximately 148-150°C at atmospheric pressure. Careful control of the distillation temperature is crucial to achieve high purity.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction mechanism for the synthesis of this compound from 2-methylpropene?
A1: The reaction proceeds through an electrophilic addition mechanism. The pi bond of the 2-methylpropene attacks a bromine molecule, leading to the formation of a cyclic bromonium ion intermediate. The bromide ion then attacks one of the carbons of the cyclic intermediate in an anti-addition fashion to yield this compound.
Q2: What is a simple chemical test to check for the presence of the starting material, 2-methylpropene, in the final product?
A2: A simple test is the bromine water test. If 2-methylpropene is present, the reddish-brown color of the bromine water will disappear as the bromine adds across the double bond.
Q3: Can I use a solvent for this reaction? If so, which one is recommended?
A3: Yes, an inert solvent is typically used to control the reaction temperature and concentration. Non-polar solvents like dichloromethane (B109758) (CH₂Cl₂) or carbon tetrachloride (CCl₄) are commonly used as they do not participate in the reaction and can help to stabilize the bromonium ion intermediate.
Q4: Are there any specific safety precautions I should take during this synthesis?
A4: Bromine is a highly corrosive and toxic substance. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn. The reaction is exothermic and should be cooled appropriately to prevent it from becoming too vigorous.
Experimental Protocol: Synthesis of this compound
This protocol describes a general laboratory procedure for the synthesis of this compound from 2-methylpropene.
Materials:
-
2-methylpropene (can be generated in situ or bubbled from a cylinder)
-
Bromine
-
Dichloromethane (anhydrous)
-
5% Sodium thiosulfate solution
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Radical inhibitor (e.g., hydroquinone) - optional
Procedure:
-
Set up a three-necked round-bottom flask equipped with a dropping funnel, a gas inlet tube (if using gaseous 2-methylpropene), and a magnetic stirrer. The flask should be placed in an ice-water bath.
-
Dissolve a known amount of 2-methylpropene in anhydrous dichloromethane in the flask. If using gaseous 2-methylpropene, bubble it through the solvent.
-
In the dropping funnel, place a solution of bromine in dichloromethane (ensure the molar ratio of 2-methylpropene to bromine is approximately 1:1).
-
If desired, add a small amount of a radical inhibitor to the flask.
-
Slowly add the bromine solution dropwise to the stirred 2-methylpropene solution while maintaining the temperature between 0-5°C. The disappearance of the bromine's reddish-brown color indicates the reaction is proceeding.
-
After the addition is complete, allow the reaction mixture to stir for an additional 30 minutes at the same temperature.
-
Transfer the reaction mixture to a separatory funnel and wash sequentially with 5% sodium thiosulfate solution, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
-
Purify the crude product by fractional distillation, collecting the fraction at 148-150°C.
Data Presentation
Table 1: Influence of Reaction Conditions on Yield and Purity.
| Parameter | Condition A (Standard) | Condition B (Optimized) | Expected Outcome |
| Temperature | Room Temperature (~25°C) | 0-5°C | Reduced side reactions, higher yield of desired product. |
| Light | Ambient Light | Dark (foil-wrapped flask) | Prevention of radical-induced polymerization and side reactions. |
| Bromine Addition | Rapid Addition | Slow, Dropwise Addition | Better temperature control, minimization of HBr-catalyzed polymerization. |
| Additives | None | Radical Inhibitor (e.g., BHT) | Suppression of radical polymerization, leading to a cleaner reaction. |
Note: This table provides a qualitative summary of expected outcomes based on established chemical principles. Actual yields will vary based on specific experimental execution.
Visualization
Below is a diagram illustrating the logical workflow for troubleshooting common issues during the synthesis of this compound.
Caption: Troubleshooting workflow for this compound synthesis.
References
Technical Support Center: Purification of 1,2-Dibromo-2-methylpropane by Distillation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 1,2-Dibromo-2-methylpropane by distillation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for purifying this compound?
A1: Fractional distillation is the most effective method for purifying this compound, especially for removing impurities with close boiling points. Due to its relatively high boiling point (148-150 °C at atmospheric pressure), vacuum distillation is often preferred to prevent potential thermal decomposition.[1]
Q2: What are the key physical properties of this compound relevant to its distillation?
A2: Understanding the physical properties of this compound is crucial for a successful distillation. Key parameters are summarized in the table below.
Q3: What are the common impurities I might encounter?
A3: Common impurities can originate from the starting materials and side reactions during the synthesis of this compound. These may include unreacted starting materials like isobutylene, and byproducts such as tert-butyl bromide, and various isomeric bromo-methylpropenes.
Q4: How can I tell if my this compound is decomposing during distillation?
A4: Signs of decomposition include a darkening of the distillation mixture (turning yellow or brown), an unexpected increase in pressure if under vacuum, or the production of fumes. The liberation of HBr is a common decomposition pathway for brominated alkanes.
Q5: Is it necessary to wash the crude this compound before distillation?
A5: While not always mandatory, washing the crude product can be beneficial. A wash with a dilute sodium bicarbonate solution can neutralize any acidic impurities, such as residual HBr from the synthesis. This is followed by a wash with water and drying over an appropriate drying agent (e.g., anhydrous magnesium sulfate (B86663) or calcium chloride) before distillation.
Data Presentation
Table 1: Physical Properties of this compound
| Property | Value |
| CAS Number | 594-34-3 |
| Molecular Formula | C4H8Br2 |
| Molecular Weight | 215.91 g/mol |
| Boiling Point | 148-150 °C at 763 mmHg |
| Density | 1.75 g/mL at 25 °C |
| Vapor Pressure | 15 mmHg at 20 °C |
| Appearance | Clear, colorless liquid |
Table 2: Boiling Points of Potential Impurities
| Impurity | Boiling Point (°C) |
| Isobutylene | -7 |
| 2-Bromo-2-methylpropane (tert-Butyl bromide) | 72-74 |
| 1-Bromo-2-methyl-1-propene | 92 |
| 3-Bromo-2-methyl-1-propene | 94-95 |
Experimental Protocols
Detailed Methodology for Fractional Distillation of this compound (Vacuum)
This protocol is a general guideline and may require optimization based on the purity of the starting material and the available equipment.
1. Pre-distillation Workup (Optional but Recommended):
-
Transfer the crude this compound to a separatory funnel.
-
Wash sequentially with equal volumes of:
-
Saturated aqueous sodium bicarbonate solution (to neutralize any acid).
-
Water.
-
Brine (saturated aqueous NaCl solution) to aid in layer separation.
-
-
Separate the organic layer and dry it over anhydrous magnesium sulfate or calcium chloride.
-
Filter to remove the drying agent.
2. Distillation Apparatus Setup:
-
Assemble a fractional distillation apparatus suitable for vacuum distillation. This includes a round-bottom flask, a fractionating column (e.g., Vigreux or packed column), a condenser, a receiving flask, and a vacuum adapter.
-
Ensure all glassware is dry and joints are properly sealed with vacuum grease.
-
Place a stir bar in the distillation flask.
-
The thermometer bulb should be positioned so that the top of the bulb is level with the bottom of the side-arm leading to the condenser.
3. Distillation Procedure:
-
Charge the dried and filtered crude this compound into the distillation flask. Do not fill the flask more than two-thirds full.
-
Begin stirring.
-
Carefully apply vacuum to the system. A pressure of 10-20 mmHg is a good starting point.
-
Once the desired pressure is stable, begin heating the distillation flask using a heating mantle.
-
Slowly increase the temperature until the liquid begins to boil.
-
Collect a forerun fraction, which will contain any low-boiling impurities.
-
As the temperature stabilizes at the boiling point of this compound at the applied pressure, change the receiving flask to collect the main fraction.
-
Continue distillation at a steady rate (typically 1-2 drops per second).
-
Stop the distillation when the temperature begins to drop or when only a small amount of residue remains in the distillation flask. Do not distill to dryness.
-
Allow the apparatus to cool completely before releasing the vacuum.
Troubleshooting Guides
| Issue | Potential Cause | Solution |
| No product distilling over | - Inadequate heating.- Vacuum is too high for the heating temperature.- Leak in the system. | - Gradually increase the heating mantle temperature.- Reduce the vacuum (increase the pressure).- Check all joints and connections for leaks. |
| Bumping or uneven boiling | - Lack of boiling chips or inadequate stirring.- Superheating of the liquid. | - Ensure a stir bar is present and stirring effectively. Add fresh boiling chips if not stirring.- Reduce the heating rate. |
| Product is discolored (yellow/brown) | - Thermal decomposition. | - Reduce the distillation temperature by using a lower pressure (higher vacuum).- Ensure the pre-distillation workup was performed to remove acidic impurities that can catalyze decomposition. |
| Poor separation of impurities | - Inefficient fractionating column.- Distillation rate is too fast. | - Use a longer or more efficient fractionating column (e.g., a packed column instead of a Vigreux).- Reduce the heating rate to slow down the distillation, allowing for better equilibrium between liquid and vapor phases in the column. |
| Pressure fluctuations | - Unstable vacuum source.- Outgassing of the sample or leaks in the apparatus. | - Ensure the vacuum pump is functioning correctly.- Check for leaks in the system. Degassing the crude material with gentle vacuum before heating can sometimes help. |
Mandatory Visualization
References
Technical Support Center: 1,2-Dibromo-2-methylpropane
This technical support center provides essential information for researchers, scientists, and drug development professionals on the stability and storage of 1,2-Dibromo-2-methylpropane. Below you will find troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.
Stability and Storage FAQs
Q1: What are the ideal storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it should be stored in a cool, dry, and well-ventilated area away from direct sunlight and heat sources.[1] The container should be tightly sealed to prevent exposure to moisture and air.[1] Storing on lower shelves is recommended to minimize the risk of accidental dropping.
Q2: What materials are incompatible with this compound?
A2: this compound is incompatible with strong bases (e.g., sodium hydroxide, potassium hydroxide) and strong oxidizing agents (e.g., perchlorates, peroxides, permanganates).[1] Contact with these substances can lead to vigorous reactions and decomposition of the compound.
Q3: What is the expected shelf life of this compound?
A3: While a specific shelf life is not definitively established in the literature, for similar brominated compounds, a re-test date of approximately two years is often suggested under appropriate storage conditions. It is crucial to refer to the supplier's certificate of analysis for specific batch information and any provided expiration or re-test dates.
Q4: Can this compound degrade over time? What are the likely degradation products?
A4: Yes, this compound can degrade, particularly if not stored correctly. The primary degradation pathways are:
-
Dehydrobromination (Elimination): In the presence of bases or upon prolonged storage, especially at elevated temperatures, this compound can undergo elimination of hydrogen bromide (HBr) to form unsaturated compounds like 2-bromo-3-methyl-1-butene and 2-bromo-3-methyl-2-butene.
-
Hydrolysis: Reaction with water can lead to the formation of corresponding bromohydrins or diols. This is accelerated by the presence of moisture.
-
Photodegradation: Exposure to UV light can initiate the formation of free radicals, leading to a complex mixture of degradation products.[2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Discoloration (Yellowing or Browning) | Exposure to light or air, leading to the formation of bromine (Br₂) or other colored impurities. | Store the compound in an amber glass bottle and purge the headspace with an inert gas like nitrogen or argon before sealing. If discoloration is observed, purity should be re-assessed before use. |
| Presence of a Precipitate | Formation of insoluble degradation products or reaction with contaminants. | Do not use the material. The precipitate could be a result of significant degradation. The purity of the supernatant should be checked, but it is generally advisable to use a fresh, pure sample. |
| Unexpected Reaction Outcomes | Use of a partially degraded starting material containing alkenes or other reactive impurities. | Always check the purity of this compound by GC-MS or ¹H NMR before use, especially if the material has been stored for an extended period. |
| Inconsistent Analytical Results | Degradation of the sample during analysis (e.g., in a hot GC inlet). | Use a lower inlet temperature for GC analysis if possible. Verify the stability of the compound in the analytical solvent. |
Data Presentation
Summary of Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C₄H₈Br₂ |
| Molecular Weight | 215.91 g/mol |
| Appearance | Clear, colorless liquid |
| Boiling Point | 148-150 °C at 763 mmHg |
| Density | 1.75 g/mL at 25 °C |
| Refractive Index | n20/D 1.5093 |
| Vapor Pressure | 15 mmHg at 20 °C |
Recommended Storage Conditions Summary
| Parameter | Condition | Rationale |
| Temperature | Cool | Minimizes degradation kinetics. |
| Environment | Dry | Prevents hydrolysis. |
| Ventilation | Well-ventilated | Safely disperses any potential vapors. |
| Light Exposure | In the dark (amber bottle) | Prevents photodegradation. |
| Atmosphere | Inert gas (e.g., Nitrogen) | Minimizes oxidation. |
| Container | Tightly sealed glass | Prevents contamination and evaporation. |
Experimental Protocols
Protocol 1: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To determine the purity of this compound and identify potential volatile impurities.
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS).
-
Capillary column suitable for halogenated compounds (e.g., DB-5ms or equivalent).
Procedure:
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in a suitable solvent like dichloromethane (B109758) or ethyl acetate.
-
GC Conditions:
-
Inlet Temperature: 250 °C
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold at 250 °C for 5 minutes.
-
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-300.
-
Scan Speed: 2 scans/second.
-
-
Data Analysis:
-
Determine the purity by calculating the area percentage of the main peak in the total ion chromatogram (TIC).
-
Identify impurity peaks by comparing their mass spectra with a library (e.g., NIST).
-
Protocol 2: Stability Study under Accelerated Conditions
Objective: To assess the stability of this compound under elevated temperature and humidity.
Materials:
-
Multiple sealed vials of high-purity this compound from the same batch.
-
Stability chambers set to the conditions outlined in the table below.
Procedure:
-
Place a set of samples in each stability chamber.
-
At specified time points (e.g., 0, 1, 3, and 6 months), remove one sample from each chamber.
-
Analyze the samples for purity (using the GC-MS protocol), appearance, and the presence of degradation products.
-
Compare the results to the initial (time 0) analysis.
Accelerated Stability Conditions
| Condition | Temperature | Relative Humidity |
| 1 | 40 °C | 75% RH |
| 2 (Control) | 25 °C | 60% RH |
| 3 (Light Exposure) | 25 °C | 60% RH with UV/Vis light |
Visualizations
Caption: Logical workflow for the stability of this compound.
Caption: Troubleshooting guide for common issues with this compound.
References
troubleshooting low conversion in dehydrobromination of 1,2-Dibromo-2-methylpropane
Technical Support Center: Dehydrobromination of 1,2-Dibromo-2-methylpropane
This guide provides troubleshooting advice and frequently asked questions for researchers encountering low conversion rates during the dehydrobromination of this compound.
Frequently Asked Questions (FAQs)
Q1: My dehydrobromination of this compound is resulting in very low conversion. What are the most common causes?
Low conversion in this elimination reaction is typically traced back to one or more of the following factors:
-
Inappropriate Base: The strength and steric bulk of the base are critical. E2 reactions, which are desired here, require a strong base.[1][2]
-
Suboptimal Temperature: Elimination reactions are often favored at higher temperatures. Insufficient heat can lead to a sluggish reaction or favor competing substitution reactions.[3]
-
Incorrect Solvent Choice: The solvent plays a key role in reaction kinetics. Polar aprotic solvents are known to favor E2 reactions.[2]
-
Dominance of Side Reactions: Nucleophilic substitution (Sₙ2) at the primary carbon can compete with the desired elimination pathway, consuming your starting material and forming unwanted byproducts.[4]
Q2: Am I using the correct base? How do the base's strength, concentration, and size affect the reaction?
The choice of base is paramount for a successful E2 elimination.
-
Strength: A strong base is required to facilitate the removal of the proton in the rate-determining step.[1][5] Weak bases will not be effective and may promote slower E1/Sₙ1 pathways.[6] Common strong bases include potassium hydroxide (B78521) (KOH), sodium ethoxide (NaOEt), and potassium tert-butoxide (KOtBu).
-
Concentration: The rate of an E2 reaction is dependent on the concentration of both the substrate and the base (rate = k[substrate][base]).[1][7] Ensure you are using a sufficient molar equivalent of a strong base.
-
Steric Hindrance (Bulk): A bulky, sterically hindered base like potassium tert-butoxide (KOtBu) is highly recommended for this substrate. While this compound has only one type of beta-hydrogen for the initial elimination, a bulky base is less likely to act as a nucleophile and attack the primary carbon, thus minimizing the formation of Sₙ2 byproducts.[3]
Q3: Could my choice of solvent be the problem?
Yes, the solvent significantly influences the reaction rate and pathway.
-
Polar Aprotic Solvents: Solvents like dimethyl sulfoxide (B87167) (DMSO) are known to accelerate E2 reactions and are an excellent choice.[2][8]
-
Alcohol Solvents: It is also common to use the conjugate acid of the alkoxide base as the solvent (e.g., tert-butanol (B103910) for potassium tert-butoxide).[9] This ensures the base remains strong and is a practical approach. Avoid using polar protic solvents like water or methanol (B129727) with less hindered bases, as this can promote competing Sₙ2/Sₙ1 reactions.
Q4: Is my reaction temperature optimal for this elimination?
Temperature is a critical lever to pull in favor of elimination. Elimination reactions have a higher activation energy than substitution reactions and are therefore favored by increased heat. If your conversion is low, ensure the reaction is being heated sufficiently, typically to reflux, to provide enough energy to overcome this barrier and promote the desired E2 pathway.[3]
Q5: I'm observing unexpected byproducts in my analysis. What are the likely side reactions?
If you are not obtaining a clean product, you are likely experiencing one of the following side reactions:
-
Sₙ2 Substitution: A strong, non-bulky base (like ethoxide or hydroxide) can also act as a nucleophile and attack the less-hindered primary carbon, leading to an ether or alcohol byproduct, respectively.[4]
-
Debromination: In the presence of certain reagents, such as sodium iodide (NaI) in acetone (B3395972) or zinc (Zn) dust, a dehalogenation reaction can occur, removing both bromine atoms to yield 2-methylpropene.[10] Ensure your reagents are pure and that no unintended reagents are present.
-
Incomplete Double Elimination: The dehydrobromination of this compound first yields a vinylic bromide (3-bromo-2-methylpropene). The second elimination to form an alkyne or allene (B1206475) is significantly slower and requires much harsher conditions (e.g., sodium amide, NaNH₂).[3][11] If your goal is the alkyne, low conversion is common without very high temperatures and a very strong base.
Data Presentation: Optimizing Reaction Conditions
The following table summarizes how changing key parameters can shift the reaction outcome from low conversion to an optimized E2 elimination.
| Parameter | Suboptimal Condition | Optimized E2 Condition | Rationale |
| Base | Sodium Ethoxide (NaOEt) | Potassium tert-Butoxide (KOtBu) | KOtBu is a strong, sterically bulky base that favors elimination and minimizes Sₙ2 substitution side reactions.[3] |
| Solvent | Ethanol | tert-Butanol or DMSO | Polar aprotic solvents like DMSO accelerate the E2 rate.[2][8] Using the conjugate acid of the base is also effective. |
| Temperature | 25°C (Room Temp) | Reflux (~83°C for tert-Butanol) | Higher temperatures provide the necessary activation energy and entropically favor elimination over substitution.[3] |
| Typical Conversion | < 40% | > 80% | Optimized conditions work in synergy to significantly increase the yield of the desired elimination product. |
Experimental Protocols
Optimized Protocol for Single Dehydrobromination
This protocol details a standard procedure for the efficient conversion of this compound to 3-bromo-2-methylpropene (B116875) via an E2 mechanism.
1. Reagents and Equipment:
-
This compound
-
Potassium tert-butoxide (KOtBu)
-
Anhydrous tert-Butanol
-
Round-bottom flask with a magnetic stir bar
-
Reflux condenser
-
Heating mantle
-
Nitrogen or Argon gas inlet for an inert atmosphere
-
Separatory funnel
2. Reaction Setup:
-
Assemble the glassware and ensure it is dry.
-
Place the round-bottom flask in the heating mantle on a magnetic stir plate.
-
Equip the flask with the reflux condenser and inert gas inlet.
3. Procedure:
-
Under an inert atmosphere, add this compound to the flask, followed by anhydrous tert-butanol as the solvent.
-
Begin stirring the solution.
-
Carefully add 1.1 molar equivalents of potassium tert-butoxide to the solution in portions to control any initial exotherm.
-
Once the addition is complete, heat the reaction mixture to reflux (approximately 83°C) and maintain this temperature for 2-4 hours. Monitor the reaction progress using TLC or GC analysis if desired.
4. Workup and Purification:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the mixture into a separatory funnel containing deionized water.
-
Extract the aqueous layer three times with diethyl ether or a similar organic solvent.
-
Combine the organic extracts and wash them with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.
-
The crude product can be purified further by fractional distillation to yield pure 3-bromo-2-methylpropene.
Visual Guides
Troubleshooting Workflow
The following diagram outlines a logical workflow for diagnosing and solving issues of low conversion.
Reaction Pathway and Potential Side Reactions
This diagram illustrates the desired E2 elimination pathway alongside common, competing side reactions.
References
- 1. How E2 Elimination Reactions Occur | dummies [dummies.com]
- 2. home.iitk.ac.in [home.iitk.ac.in]
- 3. m.youtube.com [m.youtube.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Khan Academy [khanacademy.org]
- 6. pharmdguru.com [pharmdguru.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. bingol.edu.tr [bingol.edu.tr]
- 9. scribd.com [scribd.com]
- 10. youtube.com [youtube.com]
- 11. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Optimizing Substitution Reactions on 1,2-Dibromo-2-methylpropane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing substitution reactions involving 1,2-Dibromo-2-methylpropane.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during substitution reactions with this compound.
Q1: Low or no yield of the desired substitution product.
Possible Causes & Solutions:
-
Steric Hindrance: The tertiary bromide at the C2 position is sterically hindered, making it significantly less reactive towards SN2 substitution. The primary bromide at the C1 position is the primary site for SN2 reactions.
-
Incorrect Reaction Mechanism: Forcing a reaction that is mechanistically unfavorable will result in low yields. With a tertiary bromide present, SN1 conditions might be considered if substitution at the C2 position is desired, though this can be challenging to control and may favor elimination.
-
Reagent Quality: Ensure all reagents, especially the nucleophile and solvents, are pure and anhydrous. Moisture can consume some nucleophiles and affect the reaction environment.
-
Insufficient Reaction Time or Temperature: Some substitution reactions, particularly with weaker nucleophiles, may require longer reaction times or higher temperatures. Monitor the reaction progress using techniques like TLC or GC-MS to determine the optimal reaction time. However, be aware that higher temperatures can also promote unwanted elimination side reactions.
Q2: Formation of significant amounts of elimination byproducts (alkenes).
Possible Causes & Solutions:
-
Strong, Bulky Base/Nucleophile: The use of strong and sterically hindered bases will favor elimination, particularly E2, over substitution.
-
High Reaction Temperature: Higher temperatures generally favor elimination over substitution.[1] If elimination is a major issue, try running the reaction at a lower temperature for a longer period.
-
Solvent Choice: Protic solvents can promote SN1 and E1 pathways, leading to elimination. Aprotic polar solvents like DMF or DMSO are generally preferred for SN2 reactions.
Q3: The reaction is very slow or does not proceed to completion.
Possible Causes & Solutions:
-
Poor Nucleophile: The chosen nucleophile may not be strong enough to displace the bromide, especially at the hindered tertiary center. Consider using a more potent nucleophile or adding a catalyst.
-
Solvent Polarity: For SN2 reactions at the primary carbon, a polar aprotic solvent is generally best to solvate the cation of the nucleophilic salt without solvating the nucleophile itself, thus increasing its reactivity.
-
Leaving Group Ability: While bromide is a good leaving group, in some cases, its departure can be the rate-limiting step.
Frequently Asked Questions (FAQs)
Q1: Which bromine atom is more reactive in this compound?
The bromine atom attached to the primary carbon (C1) is significantly more susceptible to SN2 (bimolecular nucleophilic substitution) reactions due to less steric hindrance. The bromine atom on the tertiary carbon (C2) is sterically hindered and will not readily undergo SN2 reactions. It is more prone to SN1 (unimolecular nucleophilic substitution) and E1 (unimolecular elimination) reactions under conditions that favor carbocation formation (e.g., polar protic solvents, weak nucleophiles).
Q2: What are the typical side products in substitution reactions of this compound?
The most common side product is the elimination product, 2-bromo-2-methylpropene, which can be formed via E1 or E2 mechanisms.[2] Di-substituted products can also be a possibility if the reaction conditions are harsh enough to cause substitution at both the primary and tertiary positions, although this is generally difficult to achieve selectively.
Q3: How can I favor substitution over elimination?
To favor substitution:
-
Use a strong, non-bulky nucleophile.
-
Employ a polar aprotic solvent (e.g., DMF, DMSO, acetone).
-
Maintain a low to moderate reaction temperature.
Q4: What conditions favor elimination?
To favor elimination:
-
Use a strong, sterically hindered base (e.g., potassium tert-butoxide).
-
Use a high reaction temperature.
-
Employ a protic solvent for E1 pathways or a less polar solvent for E2.
Data Presentation
Table 1: Reaction Conditions for Substitution on this compound with Potassium Phthalimide (B116566)
| Nucleophile | Solvent | Temperature (°C) | Reaction Time (h) | Product |
| Potassium Phthalimide | DMF | 80-90 | 12-18 | N-(2-bromo-2-methylpropyl)phthalimide |
Experimental Protocols
Synthesis of N-(2-bromo-2-methylpropyl)phthalimide
This protocol is based on a modified Gabriel synthesis for the preparation of primary amines.
Materials:
-
This compound
-
Potassium phthalimide
-
Anhydrous N,N-dimethylformamide (DMF)
-
Inert gas (e.g., nitrogen or argon)
Procedure:
-
To a solution of potassium phthalimide (1.0 equivalent) in anhydrous DMF, add this compound (1.1 equivalents).
-
Heat the reaction mixture to 80-90 °C.
-
Stir the mixture for 12-18 hours under an inert atmosphere.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture and proceed with the appropriate work-up and purification steps (e.g., extraction and recrystallization).
Visualizations
Caption: A general experimental workflow for substitution reactions.
Caption: A logical guide for troubleshooting low product yield.
References
preventing elimination side reactions with 1,2-Dibromo-2-methylpropane
Welcome to the technical support center for experiments involving 1,2-Dibromo-2-methylpropane. This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals navigate the challenges of working with this sterically hindered dibromide, with a focus on preventing undesired elimination side reactions.
Frequently Asked Questions (FAQs)
Q1: Why am I getting a significant amount of alkene byproducts in my reaction with this compound?
A1: this compound possesses a tertiary bromide, which is highly susceptible to elimination reactions (E1 and E2 mechanisms). The formation of a stable tertiary carbocation or the presence of a strong base can readily lead to the formation of 2-bromo-2-methylpropene or other olefinic impurities.[1][2] Factors such as high temperatures, strong or bulky bases, and the choice of solvent can significantly promote these elimination pathways over the desired substitution reaction.[3]
Q2: Which of the two bromine atoms is more reactive?
A2: The reactivity of each bromine atom is dictated by the substitution pattern of the carbon to which it is attached and the reaction conditions. The tertiary bromide is more prone to solvolysis (SN1) and elimination reactions due to the formation of a stable tertiary carbocation.[1][4] Conversely, the primary bromide is more susceptible to direct backside attack by a nucleophile (SN2 mechanism), provided the nucleophile is not too sterically hindered.[5]
Q3: How can I favor a substitution reaction at the primary carbon?
A3: To favor an SN2 reaction at the primary carbon, it is advisable to use a good, non-bulky nucleophile in a polar aprotic solvent such as DMF or DMSO.[6] These solvents solvate the cation of a salt-based nucleophile, leaving the anion more "naked" and nucleophilic. Lowering the reaction temperature can also help to disfavor the competing elimination reaction, which typically has a higher activation energy.
Q4: Is it possible to achieve selective substitution at the tertiary carbon?
A4: Selective substitution at the tertiary carbon is challenging due to the high propensity for elimination. However, it may be favored under SN1 conditions, which involve the use of a weak, non-basic nucleophile in a polar protic solvent (e.g., ethanol (B145695) or a mixture of water and ethanol).[7][8] These conditions promote the formation of a tertiary carbocation, which can then be trapped by the nucleophile. Be aware that E1 elimination will be a significant competing reaction under these conditions.[9]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield of desired substitution product and formation of alkenes. | The reaction conditions are favoring elimination over substitution. This is often due to the use of a strong base, high temperature, or an inappropriate solvent.[1][3] | - Choice of Base/Nucleophile: Use a weaker, non-bulky base. For example, instead of potassium tert-butoxide, consider using sodium acetate (B1210297) or sodium azide (B81097).[10] - Temperature: Run the reaction at a lower temperature. Room temperature or even 0°C may be sufficient for substitution while minimizing elimination. - Solvent: For SN2 reactions at the primary carbon, use a polar aprotic solvent like DMF. For SN1 at the tertiary carbon, use a polar protic solvent like ethanol or formic acid. |
| Formation of multiple substitution products. | If using a mixed solvent system (e.g., ethanol/water), both solvents can act as nucleophiles, leading to a mixture of products (e.g., ethoxy and hydroxy substitution).[8] | Use a single solvent system if possible. If a mixed solvent is necessary for solubility, be prepared for product mixtures and subsequent purification challenges. |
| No reaction or very slow reaction rate. | The reaction conditions may be too mild, or the chosen nucleophile may be too weak or sterically hindered. | - Increase Temperature: Cautiously increase the reaction temperature in small increments, while monitoring for the onset of elimination. - Choice of Nucleophile: Ensure the nucleophile is sufficiently reactive for the desired transformation. For SN2 reactions, a more potent nucleophile might be required. |
| Formation of rearranged products. | While less common for this specific substrate, carbocation intermediates in SN1 reactions can potentially undergo rearrangement, although in the case of the tert-butyl carbocation formed from this compound, rearrangement is unlikely. | If unexpected products are observed, consider the possibility of carbocation rearrangement and adjust conditions to favor an SN2 pathway if possible. |
Experimental Protocols
Protocol 1: SN2 Substitution at the Primary Carbon with Sodium Azide
This protocol aims to favor substitution at the primary carbon, yielding 1-azido-2-bromo-2-methylpropane.
-
Reagents and Equipment:
-
This compound
-
Sodium azide (NaN₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Round-bottom flask, magnetic stirrer, and nitrogen/argon inlet
-
Standard workup and purification equipment
-
-
Procedure: a. To a solution of this compound (1 equivalent) in anhydrous DMF, add sodium azide (1.1 equivalents). b. Stir the reaction mixture under an inert atmosphere at room temperature. c. Monitor the reaction progress by TLC or GC-MS. d. Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., diethyl ether). e. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. f. Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: SN1/E1 Solvolysis in Ethanol/Water
This protocol will likely result in a mixture of substitution (at the tertiary carbon) and elimination products.
-
Reagents and Equipment:
-
This compound
-
Ethanol/Water mixture (e.g., 80:20 v/v)
-
Round-bottom flask, reflux condenser, magnetic stirrer
-
Standard workup and purification equipment
-
-
Procedure: a. Dissolve this compound (1 equivalent) in an 80:20 ethanol/water mixture.[8] b. Heat the solution at a controlled temperature (e.g., 50°C) and monitor the reaction progress. c. Expect the formation of 2-ethoxy-2-methyl-1-bromopropane, 2-methyl-1-bromo-2-propanol, and 2-bromo-2-methylpropene. d. After the starting material is consumed, cool the reaction mixture and proceed with a standard aqueous workup and extraction. e. Analyze the product distribution using GC-MS or NMR spectroscopy.
Data Presentation
The following table summarizes the expected major products under different reaction conditions, based on established principles of substitution and elimination reactions.
| Nucleophile/Base | Solvent | Temperature | Expected Major Product(s) | Predominant Mechanism |
| Sodium Azide (NaN₃) | DMF | Room Temp. | 1-Azido-2-bromo-2-methylpropane | SN2 |
| Sodium Acetate (CH₃COONa) | DMF | Room Temp. | 2-Bromo-2-methylpropyl acetate | SN2 |
| Potassium tert-butoxide (t-BuOK) | t-Butanol | High Temp. | 2-Bromo-2-methylpropene | E2 |
| Ethanol (EtOH) | Ethanol | Reflux | 2-Ethoxy-2-methyl-1-bromopropane & 2-Bromo-2-methylpropene | SN1/E1 |
| Water (H₂O) | Water/Acetone | Room Temp. | 2-Methyl-1-bromo-2-propanol & 2-Bromo-2-methylpropene | SN1/E1 |
Visualizations
Troubleshooting Workflow for this compound Reactions
Caption: Troubleshooting flowchart for minimizing elimination side reactions.
References
- 1. Solved Design a synthesis of 2 bromo -2 - methylpropyl | Chegg.com [chegg.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. quora.com [quora.com]
- 4. The hydrolysis of 2-bromo-2-methylpropane | Feature | RSC Education [edu.rsc.org]
- 5. This compound 98 594-34-3 [sigmaaldrich.com]
- 6. reddit.com [reddit.com]
- 7. a. Identify the substitution products that form when 2-bromo-2-me... | Study Prep in Pearson+ [pearson.com]
- 8. a. Identify the substitution products that form when 2 -bromo-2-methylpro.. [askfilo.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. homework.study.com [homework.study.com]
Validation & Comparative
A Comparative Analysis of the 1H NMR Spectra of 1,2-Dibromo-2-methylpropane and a Halogenated Alkane Alternative
In the realm of structural elucidation, Nuclear Magnetic Resonance (NMR) spectroscopy stands as an indispensable tool for researchers and scientists. This guide provides a comparative analysis of the proton (¹H) NMR spectrum of 1,2-dibromo-2-methylpropane against a structurally related halogenated alkane, 2-bromo-2-methylpropane (B165281), and a more complex analogue, 1,2-dichloropropane (B32752). The objective is to offer a clear, data-driven comparison of their spectral features, supported by a detailed experimental protocol for reproducibility.
Performance Comparison: ¹H NMR Spectral Data
The structural differences between this compound and its counterparts are directly reflected in their ¹H NMR spectra. The number of signals, their chemical shifts (δ), multiplicity, and integration values provide a unique fingerprint for each molecule.
| Compound | Structure | Proton Environment | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| This compound | (CH₃)₂C(Br)CH₂Br | -C(CH ₃)₂ | ~1.97 | Singlet | 6H |
| -CH ₂Br | ~3.86 | Singlet | 2H | ||
| 2-Bromo-2-methylpropane | (CH₃)₃CBr | -C(CH ₃)₃ | ~1.80[1] | Singlet | 9H |
| 1,2-Dichloropropane | CH₃CH(Cl)CH₂Cl | -CH ₃ | ~1.60[2] | Doublet | 3H |
| -CH (Cl) | ~4.10[2] | Sextet | 1H | ||
| -CH ₂Cl (diastereotopic) | ~3.52 and 3.78[2] | Doublet of doublets | 2H |
The ¹H NMR spectrum of this compound is characterized by its simplicity, exhibiting two singlets. This is due to the absence of adjacent, non-equivalent protons for spin-spin coupling. The six equivalent protons of the two methyl groups appear as a single peak, as do the two equivalent protons of the brominated methylene (B1212753) group.
In contrast, 2-bromo-2-methylpropane, a highly symmetrical molecule, displays only a single singlet in its ¹H NMR spectrum, corresponding to the nine equivalent protons of the three methyl groups.[1] This makes it easily distinguishable from this compound.
The spectrum of 1,2-dichloropropane presents a more complex pattern. The presence of a chiral center renders the two protons on the C1 methylene group diastereotopic, meaning they are in different chemical environments and thus have different chemical shifts and couple with each other. This results in a more complex splitting pattern compared to the two bromo-compounds.
Structural and Spectral Relationships
The following diagram illustrates the structural differences between the three compounds and how these translate to their respective ¹H NMR signals.
Caption: Structural comparison and resulting ¹H NMR signals.
Experimental Protocol: ¹H NMR Spectroscopy
The following is a standard protocol for acquiring a high-resolution ¹H NMR spectrum.
1. Sample Preparation:
-
Weigh approximately 5-20 mg of the solid sample or measure 10-30 µL of the liquid sample.
-
Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
Cap the NMR tube securely.
2. NMR Spectrometer Setup:
-
Insert the NMR tube into the spinner turbine and adjust the depth according to the spectrometer's specifications.
-
Place the sample in the NMR spectrometer.
-
Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.
3. Data Acquisition:
-
Set the appropriate spectral width (e.g., -2 to 12 ppm for ¹H NMR).
-
Set the number of scans to achieve an adequate signal-to-noise ratio (typically 8 to 16 scans for a routine ¹H spectrum).
-
Set the relaxation delay (e.g., 1-2 seconds) to allow for full relaxation of the protons between scans.
-
Acquire the Free Induction Decay (FID).
4. Data Processing:
-
Apply a Fourier transform to the FID to convert the data from the time domain to the frequency domain.
-
Phase the resulting spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the chemical shift scale by setting the residual solvent peak to its known chemical shift (e.g., 7.26 ppm for CDCl₃) or by using an internal standard like tetramethylsilane (B1202638) (TMS) at 0 ppm.
-
Integrate the peaks to determine the relative ratios of the different types of protons.
-
Analyze the multiplicity of the signals to determine the number of neighboring protons.
References
- 1. 1H proton nmr spectrum of 2-bromo-2-methylpropane C4H9Br (CH3)3CBr low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 tert-butyl bromide 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. homework.study.com [homework.study.com]
Comparative Analysis of 13C NMR Chemical Shifts for 1,2-Dibromo-2-methylpropane and Related Haloalkanes
This guide provides a comparative analysis of the 13C NMR chemical shifts for 1,2-dibromo-2-methylpropane and its structural analogs. The data presented is intended to aid researchers, scientists, and drug development professionals in the structural elucidation and verification of these compounds.
Comparison of 13C NMR Chemical Shifts
The chemical shifts in 13C NMR spectroscopy are highly sensitive to the electronic environment of the carbon atoms. The substitution pattern and the nature of the halogen atoms significantly influence the observed chemical shifts. The table below summarizes the experimental and predicted 13C NMR chemical shift values for this compound and its analogs.
| Compound | Structure | Carbon Atom | Chemical Shift (ppm) | Data Type |
| This compound | C(C)(Br)C(C)Br | C1 (-CH2Br) | 49.6 | Predicted |
| C2 (-C(CH3)2Br) | 65.2 | Predicted | ||
| C3, C4 (-CH3) | 30.5 | Predicted | ||
| 2-Bromo-2-methylpropane (B165281) | (CH3)3CBr | C1 (-C(CH3)3) | 62.5 | Experimental[1] |
| C2, C3, C4 (-CH3) | 36.4 | Experimental[1] | ||
| 1-Bromo-2-methylpropane (B43306) | (CH3)2CHCH2Br | C1 (-CH2Br) | 43.1 | Experimental[2] |
| C2 (-CH) | 38.6 | Experimental[2] | ||
| C3, C4 (-CH3) | 21.0 | Experimental[2] | ||
| 1,2-Dichloro-2-methylpropane | C(C)(Cl)C(C)Cl | C1 (-CH2Cl) | 56.1 | Experimental |
| C2 (-C(CH3)2Cl) | 73.1 | Experimental | ||
| C3, C4 (-CH3) | 27.5 | Experimental |
Interpretation of Chemical Shifts
The observed trends in the 13C NMR chemical shifts can be rationalized based on the substitution effects of the halogen atoms. The electronegativity of the halogen and the number of halogen substituents on a carbon atom or its neighbors directly impact the shielding of the carbon nucleus.
In this compound, the quaternary carbon (C2) bearing a bromine atom and two methyl groups is significantly deshielded, resulting in a downfield chemical shift. The methylene (B1212753) carbon (C1) is also deshielded due to the attached bromine atom. The methyl carbons (C3 and C4) are the most shielded and therefore appear at the highest field.
Comparison with 2-bromo-2-methylpropane highlights the effect of the additional bromine atom in the 1,2-dibromo analog. The quaternary carbon in 2-bromo-2-methylpropane is at a similar chemical shift to the C2 in the dibromo compound.[1] The methyl carbons in 2-bromo-2-methylpropane are more deshielded than in this compound.[1]
In 1-bromo-2-methylpropane, the methylene carbon attached to the bromine is the most deshielded.[2] The presence of a single bromine atom results in a less pronounced downfield shift compared to the di-substituted analogs.
The dichloro-analog, 1,2-dichloro-2-methylpropane, shows a similar pattern to the dibromo-compound, but the chemical shifts are generally further downfield due to the higher electronegativity of chlorine compared to bromine.
Experimental Protocols
A standard protocol for acquiring high-quality 13C NMR spectra for small organic molecules is outlined below.
Sample Preparation
-
Dissolution: Dissolve approximately 10-50 mg of the purified solid sample or 20-100 µL of the liquid sample in a suitable deuterated solvent (e.g., CDCl3, DMSO-d6, D2O). The typical volume of the solvent is 0.6-0.7 mL.
-
Standard: Add a small amount of an internal standard, typically tetramethylsilane (B1202638) (TMS), to the solution. TMS is set as the reference signal at 0.00 ppm.
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
NMR Spectrometer Setup and Data Acquisition
-
Instrumentation: The data is typically acquired on a 300 MHz or higher field NMR spectrometer.
-
Locking and Shimming: Insert the sample into the spectrometer. Lock the spectrometer on the deuterium (B1214612) signal of the solvent and shim the magnetic field to achieve homogeneity.
-
Acquisition Parameters:
-
Pulse Program: Use a standard proton-decoupled 13C NMR pulse sequence.
-
Spectral Width: Set an appropriate spectral width to encompass all expected carbon signals (typically 0-220 ppm).
-
Acquisition Time: An acquisition time of 1-2 seconds is generally sufficient.
-
Relaxation Delay: A relaxation delay of 2-5 seconds is used to allow for full relaxation of the carbon nuclei between scans.
-
Number of Scans: The number of scans will depend on the sample concentration. For a reasonably concentrated sample, 128 to 1024 scans are typically acquired to achieve a good signal-to-noise ratio.
-
Data Processing
-
Fourier Transformation: Apply an exponential multiplication (line broadening) of 1-2 Hz to the Free Induction Decay (FID) and then perform a Fourier transform.
-
Phasing and Baseline Correction: Manually phase the spectrum to obtain pure absorption signals and perform a baseline correction to ensure a flat baseline.
-
Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm or the solvent peak to its known chemical shift.
-
Peak Picking: Identify and label the chemical shifts of all peaks in the spectrum.
Visualizations
The following diagrams illustrate the relationship between the structure of this compound and its 13C NMR signals, as well as a general workflow for NMR data acquisition.
Caption: Correlation of carbon atoms in this compound to their predicted 13C NMR signals.
Caption: General experimental workflow for 13C NMR spectroscopy.
References
- 1. 13C nmr spectrum of 2-bromo-2-methylpropane C4H9Br (CH3)3CBr analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of tert-butyl bromide C13 13-C nmr carbon-13 doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. 13C nmr spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 1-bromo-2-methylpropane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
A Comparative Guide to the Mass Spectrometry Fragmentation of 1,2-Dibromo-2-methylpropane
In the analysis of halogenated organic compounds, mass spectrometry stands out as a pivotal technique for structural elucidation. The fragmentation pattern observed in a mass spectrum provides a molecular fingerprint, offering deep insights into the compound's structure. This guide offers a detailed examination of the electron ionization (EI) mass spectrum of 1,2-Dibromo-2-methylpropane, presenting a comparative analysis with its structural isomer, 1-bromo-2-methylpropane (B43306), to underscore the influence of substituent positioning on fragmentation pathways.
Experimental Protocols
A standardized protocol for the analysis of volatile bromoalkanes by gas chromatography-mass spectrometry (GC-MS) is provided below.
Sample Preparation: A dilute solution of the analyte (approximately 1 mg/mL) is prepared in a volatile organic solvent, such as methanol (B129727) or acetonitrile. For GC-MS analysis, a 1 µL aliquot of this solution is injected into the GC system.
Instrumentation and Conditions:
-
Gas Chromatograph (GC): Equipped with a capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Ionization Source: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.
-
Mass Range: m/z 35-300.
Comparative Fragmentation Analysis
The mass spectra of bromoalkanes are characterized by the presence of bromine's two major isotopes, 79Br and 81Br, which have a near 1:1 natural abundance.[1][2] This results in distinctive isotopic patterns for bromine-containing fragments, appearing as pairs of peaks of roughly equal intensity separated by two mass units (M and M+2).[3]
The structural differences between this compound and its isomer, 1-bromo-2-methylpropane, lead to distinct fragmentation patterns. The tertiary carbocation stability plays a significant role in the fragmentation of this compound.[4]
| m/z Value | Putative Fragment Identity | Relative Abundance (%) in this compound | Relative Abundance (%) in 1-bromo-2-methylpropane[5] |
| 214/216/218 | [C4H8Br2]+• (Molecular Ion) | Not observed | - |
| 135/137 | [C4H8Br]+ | 100 | 5 |
| 57 | [C4H9]+ | 40 | 100 |
| 41 | [C3H5]+ | 65 | 45 |
Note: The molecular ion for this compound is typically not observed due to its instability under EI conditions.
Fragmentation Pathway of this compound
The fragmentation of this compound is initiated by the ionization of the molecule. The molecular ion, being unstable, readily undergoes fragmentation. The primary fragmentation is the loss of a bromine radical to form a stable tertiary carbocation.
References
- 1. savemyexams.com [savemyexams.com]
- 2. youtube.com [youtube.com]
- 3. m.youtube.com [m.youtube.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. mass spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
A Comparative Guide to the Infrared Spectroscopy of 1,2-Dibromo-2-methylpropane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis of the infrared (IR) spectrum of 1,2-Dibromo-2-methylpropane, offering a comparison with related alkyl halides. The information presented herein is supported by established spectroscopic data and principles, aimed at aiding in the identification and characterization of this compound in a laboratory setting.
Comparison of Key Infrared Absorption Frequencies
The infrared spectrum of an organic molecule provides a unique "fingerprint" based on the vibrational frequencies of its chemical bonds. For this compound, the key functional groups and their characteristic absorption ranges are summarized below in comparison to similar haloalkanes. This quantitative data facilitates the differentiation of these structurally related compounds.
| Functional Group | Vibration Type | This compound (Expected, cm⁻¹) | 2-Bromo-2-methylpropane (B165281) (Observed, cm⁻¹) | 1-Bromo-2-methylpropane (B43306) (Observed, cm⁻¹) | 1,2-Dibromopropane (Observed) | General Range for Alkyl Halides (cm⁻¹) |
| C-H (Alkyl) | Stretching | 2850-3000 | ~2860-2975[1] | ~2845-2975[2] | Not specified | 2850-2960[3][4] |
| C-H (Alkyl) | Bending/Deformation | 1370-1480 | ~1370-1480[1] | ~1270-1480[2] | Not specified | 1350-1470[5] |
| C-Br | Stretching | 515-690 | Not specified | ~500-750[2] | Not specified | 515-690[6][7] |
| -CH₂Br | Wagging | 1190-1250 | N/A | Not specified | Not specified | 1190-1250[7] |
| Fingerprint Region | Complex Vibrations | 400-1500 | 400-1500[1][2] | 400-1500[2] | Not specified | Below 1500[3] |
Experimental Protocol for Infrared Spectroscopy
The following is a detailed methodology for acquiring the IR spectrum of a liquid sample such as this compound using a Fourier-Transform Infrared (FTIR) spectrometer.
Objective: To obtain a high-resolution infrared spectrum of a liquid sample to identify its functional groups.
Materials:
-
Fourier-Transform Infrared (FTIR) spectrometer
-
Liquid sample (e.g., this compound)
-
Potassium Bromide (KBr) or Sodium Chloride (NaCl) salt plates
-
Pipette or dropper
-
Solvent for cleaning (e.g., acetone, isopropanol)
-
Lens paper
Procedure:
-
Instrument Preparation:
-
Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.
-
Open the sample compartment.
-
-
Background Spectrum Acquisition:
-
Place a clean, dry pair of KBr or NaCl salt plates in the sample holder.
-
Close the sample compartment.
-
Acquire a background spectrum. This will account for any atmospheric and instrumental interferences.
-
-
Sample Preparation:
-
Sample Spectrum Acquisition:
-
Place the prepared salt plates with the sample into the sample holder in the spectrometer.
-
Close the sample compartment.
-
Acquire the sample spectrum. The instrument's software will automatically ratio the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.
-
-
Data Analysis:
-
Process the resulting spectrum to identify the wavenumbers (cm⁻¹) of the absorption peaks.
-
Correlate these peaks with the characteristic vibrational frequencies of known functional groups to elucidate the molecular structure.
-
-
Cleaning:
-
Thoroughly clean the salt plates with an appropriate solvent and store them in a desiccator to prevent damage from moisture.
-
Logical Relationship of Functional Groups and IR Absorptions
The following diagram illustrates the relationship between the distinct structural components of this compound and their corresponding regions of absorption in an infrared spectrum.
References
- 1. infrared spectrum of 2-bromo-2-methylpropane C4H9Br (CH3)3CBr prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of tert-butyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. infrared spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. uanlch.vscht.cz [uanlch.vscht.cz]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. Chemistry: Alkyl and aryl halide infrared spectra [openchemistryhelp.blogspot.com]
- 8. benchchem.com [benchchem.com]
A Comparative Guide to Brominating Agents: 1,2-Dibromo-2-methylpropane vs. N-Bromosuccinimide (NBS)
For Researchers, Scientists, and Drug Development Professionals
The introduction of a bromine atom into a molecule is a pivotal transformation in organic synthesis, enabling a wide array of subsequent functionalizations. The choice of a brominating agent is therefore a critical decision, influencing the yield, selectivity, and practicality of a synthetic route. This guide provides an objective comparison of two potential brominating agents: the widely utilized and versatile N-Bromosuccinimide (NBS) and the less conventional 1,2-Dibromo-2-methylpropane.
While NBS is a well-established reagent for a variety of bromination reactions, particularly at allylic and benzylic positions, the use of this compound as a general brominating agent is not well-documented in the scientific literature. This guide will delve into the known performance of NBS, supported by experimental data, and discuss the theoretical potential and current understanding of this compound as a source of bromine for radical reactions.
Performance Comparison: NBS as the Established Standard
N-Bromosuccinimide is a convenient, crystalline, and easy-to-handle solid that serves as a reliable source of bromine for radical substitution and electrophilic addition reactions.[1] Its efficacy is particularly pronounced in the selective bromination of positions allylic to a double bond.
A key advantage of NBS is its ability to provide a low, constant concentration of molecular bromine (Br₂) throughout the reaction.[2] This is crucial for allylic bromination, as it minimizes the competing electrophilic addition of bromine across the double bond, which is a common side reaction when using Br₂ directly.[3]
Quantitative Data for NBS in Allylic Bromination
The performance of NBS in allylic bromination is well-documented. A classic example is the bromination of cyclohexene (B86901) to produce 3-bromocyclohexene.
| Substrate | Reagent | Initiator | Solvent | Product | Yield (%) | Reference |
| Cyclohexene | NBS | Benzoyl Peroxide | Carbon Tetrachloride | 3-Bromocyclohexene | 70 | [4] |
| trans-2-Hexene | NBS | 60W LED lamp | Cyclohexane | 4-bromo-2-hexene and 2-bromo-3-hexene | 50 and 32 (relative) | [5] |
It is important to note that the regioselectivity of NBS bromination can be poor if the allylic positions are not equivalent, leading to a mixture of products.[4] The resonance-stabilized allylic radical intermediate can lead to the formation of constitutional isomers.[5][6]
This compound: A Theoretical Bromine Source
This compound is a vicinal dibromide. While it contains bromine, its primary role in the literature is not as a brominating agent for other substrates. Instead, it is often the product of bromination or a precursor for other reactions.[7][8]
Theoretically, this compound could serve as a source of bromine radicals under thermal or photochemical conditions. Homolytic cleavage of a C-Br bond would generate a bromine radical, which could then initiate a radical chain reaction.
However, a comprehensive search of the scientific literature did not yield specific examples or quantitative data for the use of this compound as a reagent for the allylic bromination of alkenes or other substrates. Its utility as a practical alternative to NBS for these transformations remains undemonstrated.
Experimental Protocols
Experimental Protocol: Allylic Bromination of Cyclohexene using NBS
This protocol is adapted from a literature procedure for the synthesis of 3-bromocyclohexene.[4]
Materials:
-
Cyclohexene
-
N-Bromosuccinimide (NBS)
-
Benzoyl peroxide
-
Carbon tetrachloride (Caution: Toxic and carcinogenic)
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Heating mantle
Procedure:
-
In a round-bottom flask, combine cyclohexene (0.43 mol) and N-bromosuccinimide (0.14 mol) in carbon tetrachloride (100 cm³).
-
Add benzoyl peroxide (0.35 g) to the mixture.
-
Stir the mixture for 2 hours at room temperature.
-
Slowly heat the mixture to reflux and maintain for 3.5 hours.
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the succinimide (B58015) byproduct.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by distillation under reduced pressure to obtain 3-bromocyclohexene.
Reaction Mechanisms
N-Bromosuccinimide (NBS) in Allylic Bromination
The mechanism of allylic bromination with NBS is a well-understood radical chain reaction.[2][6]
Caption: Radical chain mechanism of allylic bromination with NBS.
Potential Mechanism for this compound as a Brominating Agent
While not experimentally established for intermolecular bromination of other substrates, a hypothetical mechanism for this compound acting as a bromine radical source would likely involve the following steps.
Caption: Hypothetical radical mechanism for this compound.
Conclusion
Based on the available scientific literature, N-Bromosuccinimide is the unequivocally superior and more versatile reagent for allylic bromination when compared to this compound. The performance, mechanism, and experimental protocols for NBS are well-established, making it a reliable choice for synthetic chemists. In contrast, there is a significant lack of evidence to support the use of this compound as a practical brominating agent for external substrates. While it can theoretically act as a source of bromine radicals, its efficiency and applicability in this role have not been demonstrated. For researchers and professionals in drug development, NBS remains the industry standard for selective allylic bromination, offering predictable outcomes and high yields for a wide range of substrates.
References
- 1. Free-radical halogenation - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. syntheticpages.org [syntheticpages.org]
- 5. openriver.winona.edu [openriver.winona.edu]
- 6. Allylic Bromination by NBS with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 7. guidechem.com [guidechem.com]
- 8. This compound 98 594-34-3 [sigmaaldrich.com]
A Comparative Analysis of the Reactivity of 1,2-Dibromo-2-methylpropane and 1,2-dibromopropane
For researchers and professionals in drug development and organic synthesis, understanding the nuanced reactivity of halogenated alkanes is paramount for predictable and efficient molecular construction. This guide provides an in-depth comparison of the reactivity of 1,2-dibromo-2-methylpropane and 1,2-dibromopropane (B165211), focusing on their behavior in elimination and substitution reactions. While structurally similar, the presence of a tertiary alkyl bromide in this compound significantly alters its reaction pathways and rates compared to the secondary and primary bromides in 1,2-dibromopropane.
Executive Summary of Reactivity
The primary differentiator in the reactivity of these two vicinal dibromides is the substitution pattern at the carbon atoms bearing the bromine atoms. This compound possesses a tertiary and a primary alkyl bromide, whereas 1,2-dibromopropane has a secondary and a primary alkyl bromide. This structural difference profoundly influences their susceptibility to elimination versus substitution reactions, primarily due to steric hindrance and the stability of potential carbocation intermediates.
Generally, this compound is expected to exhibit a higher propensity for elimination reactions, particularly under basic conditions. The tertiary nature of one of its bromo-substituted carbons sterically hinders the backside attack required for an SN2 reaction and promotes the formation of a more stable tertiary carbocation in SN1/E1 pathways. Conversely, 1,2-dibromopropane, with less steric hindrance around its secondary and primary carbons, can undergo both substitution and elimination reactions, with the specific pathway being highly dependent on the reaction conditions.
Comparative Data on Reactivity
While specific kinetic data for a direct comparison of these two compounds under identical conditions are not extensively reported in the literature, the following table summarizes the expected reactivity trends based on established principles of organic chemistry.
| Parameter | This compound | 1,2-dibromopropane | Rationale |
| Predominant Reaction with Strong, Non-nucleophilic Base (e.g., t-BuOK) | E2 Elimination | E2 Elimination | Both are susceptible to E2 elimination with a strong base. |
| Major Elimination Product(s) with Strong Base | 2-bromo-2-methylpropene | Propyne (via double dehydrobromination)[1][2] | This compound readily undergoes a single elimination. 1,2-dibromopropane can undergo a twofold elimination to form a stable alkyne.[1][2] |
| Relative Rate of E2 Elimination | Expected to be faster | Expected to be slower | The formation of a more substituted and stable alkene intermediate from this compound would likely accelerate the initial elimination step. |
| Predominant Reaction with Strong, Nucleophilic Base (e.g., NaOH in Ethanol) | Primarily E2 Elimination | Mixture of SN2 and E2 | The tertiary bromide in this compound strongly disfavors the SN2 pathway due to steric hindrance.[3] The primary and secondary bromides in 1,2-dibromopropane allow for competition between substitution and elimination.[3] |
| Susceptibility to SN1/E1 Reactions (Solvolysis in Polar Protic Solvents) | Higher | Lower | The tertiary carbocation that can be formed from this compound is significantly more stable than the secondary carbocation from 1,2-dibromopropane.[4] |
Experimental Protocols
To empirically determine and compare the reactivity of this compound and 1,2-dibromopropane, the following experimental protocols can be employed.
Experiment 1: Comparison of Elimination Reaction Rates
Objective: To compare the rates of dehydrobromination of this compound and 1,2-dibromopropane with a strong base.
Materials:
-
This compound
-
1,2-dibromopropane
-
Potassium hydroxide (B78521) (KOH)
-
Ethanol (anhydrous)
-
Standardized solution of HCl for titration
-
Phenolphthalein (B1677637) indicator
-
Constant temperature water bath
-
Reaction flasks, condensers, and burettes
Procedure:
-
Prepare equimolar solutions of this compound and 1,2-dibromopropane in ethanol.
-
Prepare a standardized solution of KOH in ethanol.
-
In separate reaction flasks, mix a known volume of the alkyl halide solution with a known excess of the ethanolic KOH solution.
-
Place the reaction flasks in a constant temperature water bath to initiate the reaction.
-
At regular time intervals, withdraw an aliquot from each reaction mixture and quench the reaction by adding it to a known volume of ice-cold water.
-
Titrate the unreacted KOH in the quenched aliquots with a standardized HCl solution using phenolphthalein as an indicator.
-
The rate of the reaction can be determined by monitoring the decrease in the concentration of KOH over time.
-
Plot the concentration of KOH versus time for both reactions to compare their rates.
Experiment 2: Product Distribution Analysis by Gas Chromatography (GC)
Objective: To identify and quantify the products of the elimination reactions of this compound and 1,2-dibromopropane.
Materials:
-
Products from Experiment 1
-
Gas chromatograph (GC) equipped with a flame ionization detector (FID)
-
Appropriate GC column (e.g., a non-polar or moderately polar capillary column)
-
Authentic standards of expected products (e.g., 2-bromo-2-methylpropene, propyne, etc.)
-
An inert solvent for sample preparation (e.g., hexane)
Procedure:
-
At the completion of the elimination reactions from Experiment 1, neutralize the reaction mixtures with a dilute acid and extract the organic products with a suitable solvent like diethyl ether.
-
Dry the organic extracts over an anhydrous salt (e.g., MgSO4) and carefully evaporate the solvent.
-
Prepare dilute solutions of the product mixtures in an appropriate solvent for GC analysis.
-
Prepare standard solutions of the expected authentic products in the same solvent.
-
Inject the standard solutions into the GC to determine their retention times.
-
Inject the sample solutions into the GC under the same conditions.
-
Identify the products in the sample mixtures by comparing their retention times with those of the authentic standards.
-
Quantify the relative amounts of each product by integrating the peak areas in the chromatograms.
Reaction Pathways and Mechanisms
The following diagrams illustrate the expected major reaction pathways for this compound and 1,2-dibromopropane under elimination conditions.
Caption: Reaction pathways for this compound.
References
A Predictive Comparison of SN1 and SN2 Reactivity for 1,2-Dibromo-2-methylpropane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the predicted SN1 and SN2 reactivity of the two distinct bromine centers in 1,2-dibromo-2-methylpropane. Due to a lack of direct experimental kinetic data for this specific disubstituted alkane, this analysis is based on established principles of physical organic chemistry and supported by experimental data from structurally analogous compounds.
Structural Analysis of this compound
This compound possesses two electrophilic carbons bonded to bromine atoms, presenting different substitution environments:
-
C1 (Primary Alkyl Bromide): This carbon is bonded to one other carbon atom, which is a sterically hindered quaternary center. This structure is analogous to a neopentyl halide.
-
C2 (Tertiary Alkyl Bromide): This carbon is bonded to three other carbon atoms, a structure analogous to a tert-butyl halide.
This structural dichotomy suggests that the two positions will exhibit markedly different reactivities towards nucleophilic substitution.
Predicted Reactivity
SN2 Reactivity: The SN2 (bimolecular nucleophilic substitution) mechanism is highly sensitive to steric hindrance.[1][2] Backside attack by a nucleophile is required, and bulky substituents on or near the electrophilic carbon dramatically decrease the reaction rate.[1][2]
-
At C1 (Primary): Despite being a primary halide, the adjacent bulky tert-butyl-like group creates severe steric hindrance, shielding the carbon from backside attack. This is similar to neopentyl bromide, which reacts via an SN2 mechanism approximately 10^5 times slower than ethyl bromide.[3] Therefore, the SN2 pathway at C1 is predicted to be extremely unfavorable and exceptionally slow.[1][4][5]
-
At C2 (Tertiary): The tertiary carbon is sterically inaccessible to backside attack by a nucleophile. Consequently, the SN2 mechanism at this position is considered negligible.[1]
SN1 Reactivity: The SN1 (unimolecular nucleophilic substitution) mechanism proceeds through a carbocation intermediate. The rate of an SN1 reaction is primarily determined by the stability of this intermediate. The stability of carbocations follows the order: tertiary > secondary > primary.
-
At C1 (Primary): Dissociation of the bromide from C1 would form a highly unstable primary carbocation. However, this initial carbocation could undergo a rapid 1,2-methyl shift to form a more stable tertiary carbocation. This rearrangement is a common pathway for neopentyl-like substrates under SN1 conditions.[4][6] While possible, the initial formation of the primary carbocation is the rate-determining step and is expected to be slow.
-
At C2 (Tertiary): Dissociation of the bromide from C2 directly forms a relatively stable tertiary carbocation. This pathway is analogous to the solvolysis of tert-butyl bromide, which readily proceeds via an SN1 mechanism.[7] Therefore, the SN1 pathway at C2 is predicted to be the dominant substitution reaction for this compound.
Quantitative Data from Analogous Compounds
The following table summarizes the relative reactivity of analogous alkyl halides, providing a basis for the predictions made for this compound.
| Compound | Substrate Type | Relative SN1 Rate (Formic Acid) | Relative SN2 Rate (vs. Ethyl Bromide) | Predominant Mechanism |
| tert-Butyl Bromide | Tertiary | ~10^8 | ≈ 0 | SN1 |
| Neopentyl Bromide | Primary (Sterically Hindered) | Slow (rearrangement) | ~10^-5 | Very Slow/Rearrangement |
| Ethyl Bromide | Primary | 1.71 | 1 | SN2 |
| Predicted: C2 of this compound | Tertiary | High | Negligible | SN1 |
| Predicted: C1 of this compound | Primary (Sterically Hindered) | Very Slow (rearrangement) | Extremely Slow | Very Slow/Rearrangement |
Data for tert-Butyl Bromide and Ethyl Bromide from reference[8]. Data for Neopentyl Bromide from reference[3].
Experimental Protocols
The following is a detailed methodology for a key experiment to determine the kinetics of the SN1 solvolysis of an alkyl halide, which could be adapted for this compound.
Kinetic Study of SN1 Solvolysis
Objective: To determine the first-order rate constant for the solvolysis of the tertiary bromide in this compound and to investigate the effect of solvent polarity on the reaction rate.
Materials:
-
This compound
-
Solvent systems (e.g., 50:50 isopropanol (B130326)/water, 60:40 isopropanol/water)
-
Standardized sodium hydroxide (B78521) solution (approx. 0.1 M)
-
Bromothymol blue indicator
-
Erlenmeyer flasks, burette, pipette, stopwatch, constant temperature water bath.
Procedure:
-
Reaction Setup:
-
Prepare two different solvent mixtures of isopropanol and water (e.g., 50:50 and 60:40 by volume).
-
For each kinetic run, place a known volume (e.g., 50 mL) of one of the solvent mixtures into an Erlenmeyer flask.
-
Add a few drops of bromothymol blue indicator. The solution should be acidic (yellow).
-
Place the flask in a constant temperature water bath (e.g., 25°C) and allow it to equilibrate.
-
-
Initiation of Reaction:
-
Prepare a stock solution of this compound in a non-reactive, dry solvent (e.g., acetone).
-
Rapidly inject a small, known volume of the alkyl halide stock solution into the equilibrated solvent mixture and start the stopwatch simultaneously. This is time t=0.
-
-
Titration:
-
Immediately add a known volume (e.g., 1.00 mL) of the standardized NaOH solution from a burette. The solution should turn blue as the acid produced by the solvolysis is neutralized.
-
Record the time at which the solution turns from blue back to yellow. This indicates that the amount of HBr produced is equivalent to the amount of NaOH added.
-
Immediately add another aliquot of NaOH solution and record the time for the color change.
-
Repeat this process for several aliquots until the reaction has gone to a significant extent (e.g., 70-80% completion).
-
-
Data Analysis:
-
The reaction is expected to follow first-order kinetics: Rate = k[R-Br].
-
The integrated rate law for a first-order reaction is ln([A]t/[A]0) = -kt.
-
A plot of ln(V∞ - Vt) versus time (t) will yield a straight line with a slope of -k, where V∞ is the volume of NaOH required for complete reaction and Vt is the volume of NaOH added at time t.
-
Compare the rate constants obtained in the different solvent mixtures to determine the effect of solvent polarity on the reaction rate. An increase in rate with increasing water content would support an SN1 mechanism.
-
Visualizing the Reaction Pathways
The following diagrams illustrate the predicted competing SN1 and SN2 pathways for this compound.
Caption: Competing SN1 and SN2 pathways for this compound.
Caption: Logical relationship of structure to reactivity for this compound.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. [chemicalnote.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. youtube.com [youtube.com]
- 5. The Sn1...Sn2 mechanistic continuum. The special case of neopentyl bromide - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]
- 6. quora.com [quora.com]
- 7. quora.com [quora.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
A Comparative Guide to the Reaction Kinetics of 1,2-Dibromo-2-methylpropane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the reaction kinetics of 1,2-dibromo-2-methylpropane, a tertiary alkyl halide. Due to the limited availability of specific kinetic data for this compound, this guide leverages data from its close structural analog, 2-bromo-2-methylpropane (B165281) (tert-butyl bromide), to provide a robust comparative framework. The reactivity of such tertiary bromides is primarily dictated by the sterically hindered tertiary carbon atom bearing a bromine atom, making 2-bromo-2-methylpropane an excellent model for understanding the kinetic behavior of this compound.
The reactions of this compound are dominated by unimolecular mechanisms, namely SN1 (Substitution Nucleophilic Unimolecular) and E1 (Elimination Unimolecular), due to the formation of a stable tertiary carbocation intermediate. This guide will explore the kinetics of these reactions under various conditions and provide detailed experimental protocols for their investigation.
Competing Reaction Pathways: SN1 and E1
The reaction of this compound with a nucleophile or solvent typically proceeds through a common carbocation intermediate, leading to a mixture of substitution (SN1) and elimination (E1) products.
Caption: General reaction mechanism for this compound.
Quantitative Kinetic Data for Tertiary Bromide Reactions
The following table summarizes representative kinetic data for the solvolysis of 2-bromo-2-methylpropane, which serves as a proxy for this compound. Solvolysis is a reaction where the solvent acts as the nucleophile.
| Solvent System (v/v) | Temperature (°C) | Rate Constant (k, s⁻¹) | Relative Rate |
| 80% Ethanol (B145695) / 20% Water | 25 | 1.2 x 10⁻² | 1 |
| 60% Ethanol / 40% Water | 25 | 9.8 x 10⁻² | 8.2 |
| 40% Ethanol / 60% Water | 25 | 5.5 x 10⁻¹ | 45.8 |
| 100% Water | 25 | ~1 | ~83 |
| 100% Ethanol | 25 | 1.0 x 10⁻⁵ | 0.00083 |
Note: Data is compiled from various sources and represents typical values for 2-bromo-2-methylpropane solvolysis. The rate of reaction is highly dependent on solvent polarity; increasing the water content, a more polar solvent, significantly increases the rate of reaction by stabilizing the carbocation intermediate.
Comparison with Other Alkyl Halides
The structure of the alkyl halide plays a crucial role in determining the reaction mechanism and rate. The following table provides a qualitative comparison of reaction rates for different alkyl bromides with a common nucleophile.
| Alkyl Bromide | Substrate Type | Predominant Mechanism with Weak Nucleophile/Solvent | Relative Rate with Silver Nitrate in Ethanol (SN1 Conditions) | Predominant Mechanism with Strong Nucleophile (e.g., I⁻ in Acetone) | Relative Rate with Sodium Iodide in Acetone (SN2 Conditions) |
| 1-Bromobutane | Primary | SN2 | Slow | SN2 | Fast |
| 2-Bromobutane | Secondary | SN1/E1 & SN2/E2 | Intermediate | SN2/E2 | Intermediate |
| This compound | Tertiary | SN1/E1 | Fast | E2 | Very Slow (Elimination) |
| 2-Bromo-2-methylpropane | Tertiary | SN1/E1 | Fast | E2 | Very Slow (Elimination)[1] |
Tertiary halides like this compound react fastest under SN1 conditions due to the stability of the tertiary carbocation.[2] Conversely, they are the slowest under SN2 conditions due to steric hindrance.[1]
Experimental Protocols
Protocol 1: Determination of Solvolysis Rate Constant by Titration
This protocol details a method to determine the rate constant for the solvolysis of a tertiary alkyl halide like this compound in an ethanol-water mixture. The reaction produces HBr, which can be titrated with a standard NaOH solution.
Caption: Experimental workflow for determining the solvolysis rate constant.
Detailed Steps:
-
Preparation:
-
Prepare a standardized solution of approximately 0.02 M sodium hydroxide (B78521) (NaOH).
-
Prepare the desired ethanol-water solvent mixture by volume (e.g., 50% v/v).
-
-
Reaction Setup:
-
In an Erlenmeyer flask, place a known volume (e.g., 50 mL) of the ethanol-water solvent.
-
Add a few drops of a suitable indicator, such as bromothymol blue.
-
Equilibrate the flask in a constant temperature water bath.
-
-
Initiation and Monitoring:
-
Add a small, accurately measured amount (e.g., 0.1 mL) of this compound to the flask and start a timer immediately.
-
Begin titrating the liberated HBr with the standardized NaOH solution.
-
Record the volume of NaOH added and the corresponding time at regular intervals as the reaction proceeds. The endpoint is indicated by a color change of the indicator.
-
-
Data Analysis:
-
The concentration of the alkyl halide at any time 't' can be calculated from the volume of NaOH used.
-
For an SN1 reaction, the rate law is first-order: rate = k[Alkyl Halide].
-
A plot of the natural logarithm of the concentration of the unreacted alkyl halide (ln[R-Br]) versus time should yield a straight line.
-
The slope of this line is equal to the negative of the first-order rate constant (-k).
-
Protocol 2: Comparative Analysis of SN1 and E1 Product Ratios by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines a method to separate and quantify the substitution and elimination products from the reaction of this compound.
Caption: Workflow for product analysis by GC-MS.
Detailed Steps:
-
Reaction:
-
Carry out the reaction of this compound under the desired conditions (e.g., solvolysis in aqueous ethanol or reaction with a specific nucleophile).
-
Allow the reaction to proceed to completion or for a predetermined time.
-
-
Workup:
-
Quench the reaction by adding a large volume of cold water.
-
Extract the organic products into an immiscible organic solvent, such as diethyl ether or dichloromethane, using a separatory funnel.
-
Wash the organic layer with water and then with a saturated sodium bicarbonate solution to remove any acidic byproducts.
-
Dry the organic layer over an anhydrous drying agent like magnesium sulfate (B86663) or sodium sulfate.
-
Carefully evaporate the solvent to obtain the crude product mixture.
-
-
GC-MS Analysis:
-
Dissolve a small amount of the product mixture in a volatile solvent suitable for GC-MS analysis.
-
Inject the sample into the gas chromatograph. The components of the mixture will be separated based on their volatility and interaction with the GC column.[3][4]
-
The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for their identification.[5]
-
The relative amounts of the SN1 and E1 products can be determined by integrating the areas of their respective peaks in the gas chromatogram.[6]
-
By employing these protocols, researchers can gain valuable insights into the reaction kinetics and product distributions of this compound and other tertiary alkyl halides, aiding in the design and optimization of synthetic routes and the understanding of reaction mechanisms.
References
- 1. brainly.com [brainly.com]
- 2. amherst.edu [amherst.edu]
- 3. Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. shimadzu.com [shimadzu.com]
A Researcher's Guide to the Computational Modeling of 1,2-Dibromo-2-methylpropane Reactions: A Comparative Framework
An Objective Comparison of Theoretical and Experimental Approaches to Elucidating Reaction Pathways
For researchers and professionals in drug development and the chemical sciences, understanding the intricate reaction mechanisms of halogenated organic molecules is paramount for predicting product formation, reaction kinetics, and potential metabolic pathways. This guide provides a comparative framework for the computational modeling of reactions involving 1,2-dibromo-2-methylpropane, a molecule where steric hindrance and the presence of two leaving groups suggest complex potential energy surfaces.
Due to a notable scarcity of published computational studies specifically focused on this compound, this guide will present a well-established, albeit illustrative, comparison. We will explore the expected solvolysis reactions by drawing parallels with the extensively studied analogous compound, 2-bromo-2-methylpropane (B165281) (tert-butyl bromide).[1][2][3] This guide will compare common computational chemistry methods and outline the corresponding experimental validation protocols, providing a robust template for future research endeavors.
Predicted Reaction Pathways: Solvolysis of this compound
The solvolysis of this compound in a protic solvent (e.g., water, ethanol) is expected to proceed through competing unimolecular substitution (SN1) and elimination (E1) pathways. The tertiary carbocation formed upon the departure of the tertiary bromide is a relatively stable intermediate, favoring these mechanisms over their bimolecular counterparts.[1][2][3]
The primary reaction steps are anticipated as follows:
-
Ionization: The slow, rate-determining step involves the dissociation of the C-Br bond at the tertiary carbon to form a tertiary carbocation intermediate.[2][3]
-
Nucleophilic Attack (SN1): The solvent molecule (acting as a nucleophile) attacks the carbocation, leading to a substitution product after deprotonation.
-
Deprotonation (E1): A solvent molecule (acting as a base) abstracts a proton from a carbon adjacent to the carbocation, resulting in the formation of an alkene.
A key feature of this compound is the potential for subsequent reactions or rearrangements involving the second bromine atom, which complicates the product landscape compared to simple tertiary alkyl halides.
Caption: Predicted SN1 and E1 reaction pathways for this compound.
Comparison of Computational Methods for Reaction Modeling
The selection of an appropriate computational method is critical for accurately predicting the energetics and geometries of reactants, transition states, and products. Below is a comparison of common methods applicable to the study of this compound reactions.
| Computational Method | Description | Typical Basis Set | Solvation Model | Strengths | Limitations |
| Density Functional Theory (DFT) | A widely used method that balances computational cost and accuracy by approximating the electron correlation energy from the electron density.[4] | 6-311+G(d,p), def2-TZVP | PCM, SMD, CPCM | Good for geometry optimizations and frequency calculations of medium to large molecules. | Accuracy is dependent on the choice of the functional; some functionals may underestimate reaction barriers. |
| Møller-Plesset Perturbation Theory (MP2) | An ab initio method that improves upon the Hartree-Fock method by including electron correlation effects. | aug-cc-pVDZ, aug-cc-pVTZ | PCM, SMD | Often provides more accurate energies than DFT for systems where electron correlation is important. | More computationally expensive than DFT; may not be suitable for very large systems. |
| Coupled Cluster (CCSD(T)) | A high-level ab initio method considered the "gold standard" for single-reference systems, providing very accurate energies. | aug-cc-pVDZ, aug-cc-pVTZ | PCM, SMD | Highly accurate for calculating single-point energies of stationary points found with other methods. | Extremely computationally demanding; generally impractical for geometry optimizations of larger molecules. |
Hypothetical Performance Data: Solvolysis in Water
The following table presents illustrative data for the initial ionization step of this compound, as might be predicted by different computational models. The values are hypothetical but representative of what a research study might find.
| Parameter | DFT (B3LYP/6-311+G(d,p)) | MP2/aug-cc-pVDZ | CCSD(T)/aug-cc-pVDZ (single point) | Experimental (Hypothetical) |
| Activation Energy (ΔG‡) | 18.5 kcal/mol | 21.0 kcal/mol | 20.2 kcal/mol | 20.5 ± 0.5 kcal/mol |
| Reaction Enthalpy (ΔH) | 12.0 kcal/mol | 14.5 kcal/mol | 13.8 kcal/mol | 14.0 ± 0.8 kcal/mol |
| Predicted Major Product | Substitution (SN1) | Substitution (SN1) | Substitution (SN1) | Substitution (SN1) |
Methodologies and Protocols
Computational Protocol
A typical computational workflow for investigating the reaction mechanism of this compound would involve the following steps:
-
Conformational Search: Identify the lowest energy conformers of the reactant and products.
-
Geometry Optimization: Optimize the geometries of the reactant, intermediates, transition states, and products using a suitable level of theory (e.g., DFT with the B3LYP functional and a 6-311+G(d,p) basis set). A continuum solvation model like the Polarization Continuum Model (PCM) should be employed to simulate the solvent environment.
-
Frequency Analysis: Perform frequency calculations at the same level of theory to confirm that optimized structures are true minima (no imaginary frequencies) or transition states (exactly one imaginary frequency). This step also provides the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy and Gibbs free energy.
-
Intrinsic Reaction Coordinate (IRC) Calculation: To verify that a transition state connects the intended reactant and product, an IRC calculation should be performed.
-
Single-Point Energy Refinement: For higher accuracy, single-point energy calculations can be performed on the DFT-optimized geometries using a more robust method like CCSD(T) with a larger basis set (e.g., aug-cc-pVTZ).
Caption: A typical workflow for the computational investigation of reaction mechanisms.
Experimental Protocol for Validation
To validate the computational predictions, the following experimental procedure for monitoring the solvolysis of this compound can be employed:
-
Kinetic Analysis:
-
Prepare a solution of this compound in an 80:20 ethanol/water mixture.
-
Monitor the reaction progress over time by withdrawing aliquots and quenching the reaction.
-
The rate of reaction can be determined by monitoring the formation of HBr, for instance, by titration with a standardized NaOH solution in the presence of an indicator.[2][3]
-
By varying the initial concentration of the substrate, the order of the reaction can be determined, which is expected to be first-order for an SN1/E1 mechanism.
-
The activation energy can be determined by measuring the reaction rate at different temperatures and constructing an Arrhenius plot.
-
-
Product Analysis:
-
At the completion of the reaction, neutralize the solution.
-
Extract the organic products with a suitable solvent (e.g., diethyl ether).
-
Analyze the product mixture using Gas Chromatography-Mass Spectrometry (GC-MS) to identify the substitution and elimination products and determine their relative ratios.
-
Nuclear Magnetic Resonance (NMR) spectroscopy can be used to confirm the structures of the isolated products.
-
By comparing the experimentally determined activation energies and product distributions with the values predicted by various computational models, researchers can assess the accuracy of the theoretical methods and gain a deeper, more reliable understanding of the reaction mechanism. This integrated approach is crucial for building predictive models for chemical reactivity.
References
Safety Operating Guide
Proper Disposal of 1,2-Dibromo-2-methylpropane: A Guide for Laboratory Professionals
For immediate release
Ensuring the safe and compliant disposal of laboratory chemicals is paramount for the safety of personnel and the protection of the environment. This document provides essential guidance on the proper disposal procedures for 1,2-Dibromo-2-methylpropane, a halogenated hydrocarbon, for researchers, scientists, and drug development professionals. Adherence to these protocols is critical due to the hazardous nature of this compound.
I. Immediate Safety and Handling Precautions
This compound is classified as a hazardous substance, and appropriate personal protective equipment (PPE) must be worn at all times when handling the chemical for disposal.[1][2] This includes, but is not limited to:
-
Protective gloves: Chemical-resistant gloves are mandatory to prevent skin contact.
-
Protective clothing: A lab coat or other protective garments should be worn.
-
Eye and face protection: Safety glasses with side shields or goggles are essential. A face shield may be required for larger quantities.[1][2]
-
Respiratory protection: Use in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[1] If exposure limits are likely to be exceeded, a NIOSH/MSHA or European Standard EN 149 approved respirator is necessary.[2]
Handle this compound away from heat, sparks, and open flames. Use non-sparking tools and explosion-proof equipment to prevent ignition.[1][3]
II. Step-by-Step Disposal Protocol
The recommended method for the disposal of this compound is through a licensed chemical waste disposal facility that can perform controlled incineration with flue gas scrubbing.[1] Do not discharge this chemical into sewer systems or allow it to contaminate water, soil, or any part of the environment.[1]
-
Waste Identification and Segregation:
-
Containerization:
-
Collect waste this compound in a designated, properly sealed, and clearly labeled waste container.[1]
-
The container should be made of a material compatible with the chemical.
-
The label should clearly indicate "Halogenated Organic Waste" and list "this compound" as a component, along with its approximate quantity.
-
-
Storage:
-
Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[1]
-
The storage area should be a designated satellite accumulation area for hazardous waste.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
Follow all institutional and local regulations for hazardous waste disposal.[1]
-
III. Spill and Emergency Procedures
In the event of a spill:
-
Evacuate non-essential personnel from the immediate area.
-
Ventilate the area and extinguish all ignition sources.[3]
-
Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, dry sand, or earth.[2]
-
Collect the absorbed material using non-sparking tools and place it in a suitable, sealed container for disposal as hazardous waste.[1][3]
-
Clean the spill area thoroughly.
-
Report the spill to your EHS department.
IV. Quantitative Data Summary
The following table summarizes key data for this compound relevant to its safe handling and disposal.
| Property | Value |
| CAS Number | 594-34-3[2] |
| Molecular Formula | C4H8Br2 |
| Appearance | Colorless liquid[2] |
| Odor | Pungent[2] |
| Boiling Point | 150 °C / 302 °F @ 760 mmHg[2] |
| Flash Point | > 110 °C / > 230 °F[2] |
| Specific Gravity | 1.790[2] |
| Vapor Pressure | 15 mmHg @ 20 °C[2] |
| Solubility | Slightly soluble in water[2] |
V. Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for Handling 1,2-Dibromo-2-methylpropane
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for the handling and disposal of 1,2-Dibromo-2-methylpropane. Adherence to these procedures is critical for ensuring laboratory safety and operational integrity.
I. Personal Protective Equipment (PPE) and Engineering Controls
Safe handling of this compound necessitates stringent adherence to PPE protocols and the use of appropriate engineering controls to minimize exposure.[1][2] This chemical is classified as an irritant to the skin, eyes, and respiratory system, and is suspected of causing cancer.[1][3]
Required Personal Protective Equipment:
| Protection Type | Specification | Rationale |
| Eye Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US). A face shield should be used in conjunction with goggles when there is a splash hazard.[1][4] | To prevent eye irritation and serious eye damage from splashes or vapors.[1][3] |
| Hand Protection | Chemical-impermeable gloves (e.g., nitrile rubber) that have been inspected for integrity prior to use.[1] | To prevent skin contact, which can cause irritation and potential absorption of the chemical.[1][3] |
| Skin and Body Protection | Fire/flame resistant and impervious clothing. A lab coat or chemical-resistant apron should be worn.[1] | To protect against skin contact and contamination of personal clothing. |
| Respiratory Protection | A full-face respirator should be used if exposure limits are exceeded or if irritation is experienced.[1] Use in a well-ventilated area is mandatory.[1][2] | To prevent inhalation of vapors, which can cause respiratory irritation.[1][3] |
Engineering Controls:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1][2] Local exhaust ventilation should be used at the site of chemical release.[4]
-
Safety Stations: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[5][6]
II. Step-by-Step Handling and Disposal Protocol
A systematic approach to handling and disposal is crucial for minimizing risks. The following workflow outlines the necessary steps from preparation to final disposal.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
